Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 3-Chloro-2-hydrazino-5-iodopyridine (CAS: 233770-02-0), a high-value heterocyclic intermediate.[1] Unlike simple pyridine derivatives, this molecule possesses three distinct functional handles—a nucleophilic hydrazine group, an electrophilic iodine, and a sterically demanding chlorine—enabling "orthogonal functionalization." It serves as a critical scaffold in the synthesis of fused heterocycles, particularly pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitor discovery.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Logic
The molecule is built upon a pyridine core.[2][3] Its utility stems from the electronic differentiation of its substituents:
Position 2 (Hydrazino): The most reactive nucleophilic site, installed via SNAr due to the activation by the ring nitrogen.
Position 3 (Chloro): Provides steric bulk and electronic modulation. It prevents unwanted side reactions at the 4-position and influences the bite angle of subsequent cyclizations.[1]
Position 5 (Iodo): A "soft" electrophile ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the hydrazine moiety if protected or reacted sequentially.[1]
Quantitative Data Profile
Property
Value / Description
IUPAC Name
3-Chloro-2-hydrazinyl-5-iodopyridine
CAS Registry Number
233770-02-0
Molecular Formula
C₅H₅ClIN₃
Molecular Weight (Average)
269.47 g/mol
Monoisotopic Mass
268.9217 Da
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1]
Storage
Inert atmosphere, -20°C (Hydrazines are oxidation-sensitive).[1]
Part 2: Synthetic Protocol (The "How")
Retrosynthetic Strategy
The most robust synthesis targets the displacement of a halogen at the 2-position of 2,3-dichloro-5-iodopyridine .[1] The reaction relies on Nucleophilic Aromatic Substitution (SNAr).
Why this works: The pyridine nitrogen renders the C2 and C6 positions electron-deficient.[1] The chlorine at C2 is significantly more labile than the chlorine at C3 or the iodine at C5 due to the inductive effect of the ring nitrogen and the stabilization of the Meisenheimer complex intermediate.
Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
Dissolution: Charge a reaction vessel with 2,3-dichloro-5-iodopyridine and Ethanol (10 mL/g). Stir until dissolved.
Addition: Add Hydrazine hydrate dropwise at room temperature. Note: Exotherm may occur.[1]
Reflux: Heat the mixture to reflux (approx. 80°C for EtOH) for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (M+H 273/275) and appearance of product (M+H 270).
Workup (Precipitation): Cool the reaction mixture to room temperature, then to 0–5°C. The product often precipitates as a hydrochloride salt or free base depending on conditions.
Isolation: Dilute with cold water to force precipitation. Filter the solid.[2][3][4][5][6]
Purification: Wash the filter cake with cold water (to remove excess hydrazine) and minimal cold ethanol. Recrystallize from Ethanol/DMF if purity is <95%.
Workflow Visualization
Figure 1: Validated synthetic workflow for the SNAr conversion of 2,3-dichloro-5-iodopyridine.
Part 3: Reactivity & Applications (The "Why")
Divergent Synthesis: The Power of Orthogonality
This molecule is a "linchpin" intermediate. It allows researchers to build complex scaffolds in two directions:
Cyclization (Ring Closure): The hydrazine group reacts with aldehydes, ketones, or esters to form hydrazones, which can then undergo cyclization (often displacing the C3-Chlorine) to form Pyrazolo[3,4-b]pyridines .
Cross-Coupling (Derivatization): The C5-Iodine remains intact during the hydrazine reaction, allowing for subsequent Suzuki or Sonogashira couplings to install aryl or alkynyl groups after the heterocyclic core is built.
Mechanism of Pyrazolo-Pyridine Formation
When reacted with an aldehyde (R-CHO), the hydrazine forms a hydrazone.[1] Under basic conditions (or metal catalysis), the hydrazone nitrogen attacks the C3 position, displacing the chlorine atom to close the 5-membered ring.
Functionalization Map
Figure 2: Divergent reactivity pathways demonstrating the versatility of the scaffold.[1]
References
PubChem. (n.d.). Compound Summary: 3-Chloro-2-hydrazinylpyridine (Analogous Structure/Base Scaffold Data). National Library of Medicine. Retrieved from [Link]
Google Patents. (2011). CN102249991A: Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine.
Justia Patents. (2023).[5][7] Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]
3-Chloro-2-Hydrazino-5-Iodopyridine CAS number and identifiers
An In-depth Technical Guide to 3-Chloro-2-Hydrazino-5-Iodopyridine Foreword for the Research Professional This document serves as a comprehensive technical guide for 3-Chloro-2-Hydrazino-5-Iodopyridine, a halogenated pyr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-Chloro-2-Hydrazino-5-Iodopyridine
Foreword for the Research Professional
This document serves as a comprehensive technical guide for 3-Chloro-2-Hydrazino-5-Iodopyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a collection of data, but a synthesized resource that offers actionable insights into the nature and potential of this compound. It is important to note that while its structural analog, 3-Chloro-2-hydrazinopyridine, is well-documented, specific literature on the 5-iodo counterpart is less abundant. This guide, therefore, combines available data with reasoned scientific extrapolation based on established chemical principles and the known reactivity of related structures. The content herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this and similar molecules.
Section 1: Core Compound Identification and Properties
1.1: Chemical Identifiers
A precise identification is paramount for any chemical entity. The primary identifiers for 3-Chloro-2-Hydrazino-5-Iodopyridine are summarized below for clarity and to ensure accurate sourcing and registration in experimental logs.
1.2: Physicochemical Properties (Predicted and Inferred)
Due to a lack of extensive empirical data in publicly accessible literature, many of the physicochemical properties of 3-Chloro-2-Hydrazino-5-Iodopyridine are inferred from its structural components and comparison to its non-iodinated analog, 3-Chloro-2-hydrazinopyridine.
Appearance: Expected to be an off-white to light-colored crystalline solid, similar to related compounds.[2]
Solubility: Likely to exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol, DMF, and THF. The presence of the iodine atom may slightly decrease polarity compared to its non-iodinated counterpart.
Melting Point: The melting point is anticipated to be higher than that of 3-Chloro-2-hydrazinopyridine (160-168 °C) due to the increased molecular weight and stronger intermolecular forces from the iodine atom.[2]
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many hydrazine derivatives, it may be sensitive to strong oxidizing agents and prolonged exposure to light.[3]
Section 2: Synthesis and Mechanistic Rationale
2.1: Proposed Synthetic Pathway
The most probable synthetic route involves a nucleophilic aromatic substitution reaction. The starting material would be 2,3-dichloro-5-iodopyridine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the adjacent chlorine atom. Hydrazine hydrate serves as the nucleophile.
The choice of solvent is critical for reaction efficiency. Polar solvents like ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are suitable candidates as they can solvate the reactants and facilitate the reaction.[4] The reaction is typically carried out at elevated temperatures (reflux) to overcome the activation energy barrier.
2.2: Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar, documented syntheses.[4][5][6] This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-5-iodopyridine (1 equivalent).
Solvent and Reagent Addition: Add a suitable polar solvent such as ethanol. To this solution, add hydrazine hydrate (4-6 equivalents) dropwise. An excess of hydrazine hydrate is used to drive the reaction to completion and minimize side reactions.
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration.
Purification: Wash the crude product with water to remove excess hydrazine hydrate and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or THF) to yield the pure 3-Chloro-2-Hydrazino-5-Iodopyridine.
2.3: Visualization of the Proposed Synthesis
Caption: Proposed synthesis of 3-Chloro-2-Hydrazino-5-Iodopyridine.
Section 3: Applications in Research and Development
The unique structural features of 3-Chloro-2-Hydrazino-5-Iodopyridine—a pyridine core, a reactive hydrazine group, and two different halogen atoms—make it a valuable building block in several areas of chemical research.
3.1: Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate in organic synthesis. The hydrazine moiety is particularly reactive and can be used to construct a variety of heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These ring systems are prevalent in many biologically active molecules.[2][7]
The presence of both chlorine and iodine atoms offers opportunities for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in reactions like Suzuki, Heck, and Sonogashira couplings, allowing for sequential functionalization of the pyridine ring. This differential reactivity is a powerful tool for creating complex molecular architectures.
3.2: Potential in Medicinal Chemistry and Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in modern drug discovery, present in a wide range of FDA-approved drugs.[8][9][10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding to biological targets.[8]
The introduction of halogens, particularly chlorine and iodine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.[11] The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding.
Given that the related compound, 3-chloro-2-hydrazinopyridine, is a key intermediate in the synthesis of insecticides like Chlorantraniliprole, it is plausible that 3-Chloro-2-Hydrazino-5-Iodopyridine could be explored for the development of new agrochemicals or pharmaceuticals.[7] Its derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, anti-cancer agents, or anti-infectives.[2][5]
Section 4: Safety, Handling, and Storage
As no specific Material Safety Data Sheet (MSDS) for 3-Chloro-2-Hydrazino-5-Iodopyridine was found, the following safety information is based on general guidelines for handling hydrazino compounds and halogenated pyridines.[3][12][13][14][15]
4.1: Hazard Identification (Inferred)
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[14]
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[12][14]
Respiratory Irritation: May cause respiratory irritation.[12][14]
4.2: Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] If working with the solid material in a way that could generate dust, a respirator may be necessary.[12][13]
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12][13]
4.3: Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and light.[2][3]
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains.[13][14]
Section 5: Conclusion
3-Chloro-2-Hydrazino-5-Iodopyridine is a chemical compound with significant potential as a building block in organic synthesis and drug discovery. While specific data for this molecule is limited, its structural features suggest a high degree of utility for creating complex and potentially bioactive molecules. The insights provided in this guide, based on a combination of available information and established chemical principles, are intended to facilitate the work of researchers in unlocking the full potential of this and similar compounds. As with any chemical, all handling and experimental work should be conducted with the utmost attention to safety.
References
Apollo Scientific. (2023, June 9).
Capot Chemical. (2009, July 9). MSDS of 3-chloro-2-hydrazinopyridine.
Fisher Scientific.
Chem-Impex. 3-Chloro-2-hydrazinopyridine.
ECHEMI.
Fisher Scientific.
Kumar, A., et al. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
Verma, S., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
Dutta, U., et al. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
Technical Guide: Solubility Profiling & Handling of 3-Chloro-2-Hydrazino-5-Iodopyridine
The following technical guide is structured to serve as an authoritative reference for the handling, solubilization, and characterization of 3-Chloro-2-Hydrazino-5-Iodopyridine . [1][2] Executive Summary 3-Chloro-2-Hydra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative reference for the handling, solubilization, and characterization of 3-Chloro-2-Hydrazino-5-Iodopyridine .
[1][2]
Executive Summary
3-Chloro-2-Hydrazino-5-Iodopyridine is a critical heterocyclic building block, frequently employed in the synthesis of pyrazole-based agrochemicals (e.g., anthranilic diamides) and pharmaceutical intermediates.[1][2] Its utility is defined by the orthogonal reactivity of its substituents: the nucleophilic hydrazine group, the electrophilic iodine handle (suitable for cross-coupling), and the directing chlorine atom.
However, its solubility profile is complex due to the competing physicochemical properties of the polar hydrazine moiety and the lipophilic halogen substituents. This guide provides a scientifically grounded approach to solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , emphasizing stability controls to prevent oxidative degradation during solution preparation.
Physicochemical Profile & Theoretical Solubility
To predict solubility behavior, we must analyze the structural determinants of the molecule.
Feature
Chemical Nature
Impact on Solubility
Hydrazine (-NHNH₂)
Polar, Basic, H-bond Donor
Enhances solubility in protic solvents (MeOH).[1][2] Prone to oxidation.[1][2][3]
Pyridine Ring
Aromatic, H-bond Acceptor
Provides a scaffold soluble in polar aprotic solvents (DMSO).[1][2]
Iodine (C-5)
Lipophilic, Heavy Atom
Increases LogP; reduces water solubility; increases density.[1][2] Light sensitive.[1][2][3]
Chlorine (C-3)
Lipophilic, Electron Withdrawing
Modulates pKa of the hydrazine; enhances organic solubility.[1][2]
Solvent Compatibility Matrix
Based on structural analogs (e.g., 3-chloro-2-hydrazinopyridine) and calculated lipophilicity (estimated LogP ~2.1–2.5), the following solubility behaviors are established:
DMSO (Dimethyl Sulfoxide):High Solubility (>50 mM expected). [1][2]
Mechanism:[1][2] DMSO acts as a strong H-bond acceptor, stabilizing the hydrazine protons.[1][2] It effectively solvates the polarizable iodine atom.[2]
Application: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for biological screening or synthetic aliquoting.[1][2]
Methanol (MeOH):Moderate to High Solubility. [1][2]
Mechanism:[1][2] Methanol solvates the hydrazine group via H-bonding.[1][2] However, the lipophilic halogens may limit solubility at very high concentrations (>1 M) compared to DMSO.[2]
Application: Preferred solvent for LC-MS injections and intermediate synthetic steps (reflux conditions).[1][2]
Stability & Degradation Risks (Critical)
Before attempting solubilization, researchers must mitigate two primary degradation pathways inherent to this scaffold.[2]
Oxidative Dehydrazination: Hydrazines are reducing agents.[1][2] In the presence of atmospheric oxygen and trace metals, they can oxidize to azo compounds or decompose back to the halide precursor. Solution turns yellow/brown upon degradation. [1][2]
Photolytic Deiodination: The C-I bond is weak (~50 kcal/mol).[2] Exposure to UV or ambient fluorescent light can cleave the iodine, generating radical species.
Stability Control Workflow
Caption: Critical workflow to prevent oxidative and photolytic degradation during solubilization.
Experimental Protocol: Solubility Determination
Do not rely on literature values alone. Batch-to-batch purity variations (especially trace oxidation products) can alter solubility.[1][2] Use this Kinetic Solubility Protocol to validate your specific lot.
Technical Note: If recovery is <90%, the compound has limited solubility in Methanol at the tested concentration, or precipitation occurred upon mixing.
Check for light exposure.[2][3] Verify solvent purity (avoid acetone traces).[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556100, 3-Chloro-2-hydrazinylpyridine. Retrieved from [Link]
Context: Provides physicochemical data for the non-iodinated analog, establishing the baseline for hydrazine solubility behavior.
Li, Di, et al. (2014). Equilibrium Solubility of Drug Candidates.[2] In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]
Context: The authoritative protocol for Kinetic vs. Thermodynamic solubility testing in drug discovery.[2]
Context: Technical guidance on the oxidation risks and color changes associated with halopyridyl hydrazines.[2]
Context: Provides safety and handling data for the direct precursor, highlighting iodine stability issues.
Navigating the Regioselectivity of 3-Chloro-2-Hydrazino-5-Iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the realm of drug d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive analysis of the reactivity profile of 3-Chloro-2-Hydrazino-5-Iodopyridine, a versatile building block with distinct reactive sites. By delving into the fundamental principles of halogen reactivity on a pyridine scaffold, this document aims to equip researchers with the predictive tools necessary to strategically target either the chloro or iodo substituent in various chemical transformations. We will explore the nuanced interplay of electronic and steric effects, the directing influence of the hydrazino group, and the reaction-dependent regioselectivity observed in nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to serve as a practical resource for the synthesis of novel pyridine-based compounds.
Introduction: The Dichotomy of Halogen Reactivity in a Privileged Scaffold
Pyridyl moieties are integral components of a vast array of biologically active molecules and approved pharmaceuticals.[1] The ability to precisely modify the pyridine core is therefore of paramount importance. 3-Chloro-2-Hydrazino-5-Iodopyridine presents a fascinating case study in regioselective synthesis. The presence of two different halogens at electronically distinct positions, coupled with the influence of a strong electron-donating hydrazino group, creates a complex reactivity landscape. Understanding the factors that govern whether a reaction will proceed at the C-Cl or C-I bond is crucial for the efficient and predictable synthesis of target molecules.
The hydrazino group (-NHNH2), a potent ortho, para-director, significantly influences the electron density of the pyridine ring. Its presence at the 2-position is expected to enhance the nucleophilicity of the ring, while also potentially participating in chelation or directing effects in metal-catalyzed processes.[2] This guide will systematically dissect the reactivity of the chloro and iodo substituents in the context of the overall molecular architecture, providing a predictive framework for synthetic chemists.
Fundamental Principles of Halogen Reactivity on the Pyridine Ring
The reactivity of halogens on an aromatic or heteroaromatic ring is a delicate balance of several factors:
Electronegativity and Inductive Effects: Chlorine is more electronegative than iodine, leading to a stronger inductive electron withdrawal from the pyridine ring.[3] This effect can influence the electrophilicity of the carbon to which the halogen is attached.
Polarizability and Bond Strength: The C-I bond is longer and weaker than the C-Cl bond, making it more polarizable and generally a better leaving group in reactions where C-X bond cleavage is the rate-determining step.[1]
Position on the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, rendering the α (2,6) and γ (4) positions more electron-deficient and generally more susceptible to nucleophilic attack.[4] Conversely, electrophilic attack is often directed to the β (3,5) positions.[5]
In 3-Chloro-2-Hydrazino-5-Iodopyridine, the chlorine is at the electron-deficient 3-position (meta to the nitrogen), while the iodine is at the 5-position (also meta to the nitrogen). The powerful electron-donating hydrazino group at the 2-position will significantly modulate the electron density at these positions.
Reactivity Profile in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on halopyridines is a common method for introducing a variety of functional groups.[6] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[7] The reactivity order of halogens in SNAr reactions can be complex and depends on the rate-determining step.[7]
When the attack of the nucleophile is rate-determining: The reactivity order is often F > Cl > Br > I. The high electronegativity of the more electronegative halogens stabilizes the negatively charged Meisenheimer complex through a strong inductive effect.[7]
When the expulsion of the leaving group is rate-determining: The reactivity order is reversed to I > Br > Cl > F, reflecting the C-X bond strength. This is often observed with strong, localized nucleophiles.[7]
For 3-Chloro-2-Hydrazino-5-Iodopyridine, the situation is further influenced by the activating effect of the hydrazino group. The hydrazino group at the 2-position can be synthesized by reacting the corresponding chloropyridine with hydrazine hydrate.[8][9] This electron-donating group will increase the electron density of the ring, potentially disfavoring nucleophilic attack. However, its presence ortho to the chlorine and para to the iodine will have a significant electronic influence.
Prediction: In SNAr reactions on 3-Chloro-2-Hydrazino-5-Iodopyridine, the chlorine at the 3-position is generally expected to be more reactive towards nucleophilic substitution than the iodine at the 5-position. This is due to the combined electron-withdrawing effects of the pyridine nitrogen and the chlorine atom, making the C-3 position more electrophilic. The hydrazino group at C-2 will activate the ring towards nucleophilic attack at the adjacent C-3 position.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[10] Reactions that do occur typically proceed at the 3-position.[5] However, the presence of the strongly activating hydrazino group at the 2-position in 3-Chloro-2-Hydrazino-5-Iodopyridine dramatically alters this reactivity profile. The hydrazino group is a powerful ortho, para-director, and will direct incoming electrophiles to the positions ortho and para to it.
Position 3 (ortho to hydrazino): This position is occupied by chlorine.
Position 5 (para to hydrazino): This position is occupied by iodine.
Therefore, electrophilic substitution will likely occur at either the C-3 or C-5 position, leading to the displacement of one of the halogens (ipso-substitution) or potentially at the C-4 or C-6 positions if they are unsubstituted. In the case of 3-Chloro-2-Hydrazino-5-Iodopyridine, the C-4 and C-6 positions are available for substitution.
Prediction: Electrophilic attack is most likely to occur at the C-4 or C-6 positions, which are ortho and para to the activating hydrazino group and meta to the deactivating chloro and iodo groups. If ipso-substitution were to occur, the more labile C-I bond would be more susceptible to cleavage than the C-Cl bond.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively.[1][11] In dihalogenated substrates, the regioselectivity of these reactions is primarily governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst.
Generally, the reactivity of aryl halides in oxidative addition follows the order: I > Br > OTf > Cl.[4] This is due to the weaker C-X bond energies for the heavier halogens. Therefore, in a molecule containing both a chloro and an iodo substituent, the C-I bond is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions.
Prediction: For 3-Chloro-2-Hydrazino-5-Iodopyridine, palladium-catalyzed cross-coupling reactions will overwhelmingly favor reaction at the C-5 position, leading to the selective functionalization of the C-I bond. The C-Cl bond will remain largely unreacted under standard conditions, allowing for subsequent functionalization if desired.
Table 1: Summary of Predicted Reactivity
Reaction Type
More Reactive Site
Less Reactive Site
Rationale
Nucleophilic Aromatic Substitution (SNAr)
C3-Cl
C5-I
Higher electrophilicity at C3 due to proximity to the pyridine nitrogen and the inductive effect of chlorine.
Electrophilic Aromatic Substitution (EAS)
C4/C6-H
C3-Cl, C5-I
Strong activating and ortho, para-directing effect of the hydrazino group.
Metal-Catalyzed Cross-Coupling
C5-I
C3-Cl
Weaker C-I bond energy leads to faster oxidative addition to the palladium catalyst.[4]
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes a typical procedure for the selective cross-coupling of an arylboronic acid at the C-I bond of 3-Chloro-2-Hydrazino-5-Iodopyridine.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Chloro-2-Hydrazino-5-Iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane, toluene, or DME, and water.
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would lead to deactivation.[4]
Excess Boronic Acid and Base: These conditions help to drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle.
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical for achieving high yields and can influence the reaction rate. Bulky, electron-rich ligands are often employed for challenging substrates.[4]
Selective Nucleophilic Aromatic Substitution at the C-3 Position
This protocol outlines a general procedure for the substitution of the chlorine atom with a nucleophile.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-2-Hydrazino-5-Iodopyridine (1.0 equiv.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.
Addition of Nucleophile and Base: Add the nucleophile (e.g., an alcohol, amine, or thiol; 1.1-1.5 equiv.) and a suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) if required to deprotonate the nucleophile.
Reaction Execution: Heat the reaction mixture to an elevated temperature (often >100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography.
Causality Behind Experimental Choices:
Polar Aprotic Solvent: These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[12]
Elevated Temperature: SNAr reactions often require thermal energy to overcome the activation barrier for the initial nucleophilic attack.[12]
Base: A base is often necessary to generate the active nucleophile (e.g., an alkoxide from an alcohol).
Conclusion
The reactivity of 3-Chloro-2-Hydrazino-5-Iodopyridine is a compelling example of how the interplay of electronic effects, steric hindrance, and reaction conditions can be harnessed to achieve remarkable regioselectivity. For palladium-catalyzed cross-coupling reactions, the much weaker C-I bond dictates a strong preference for reaction at the C-5 position. Conversely, in nucleophilic aromatic substitution, the C-3 position, activated by the adjacent hydrazino group and the pyridine nitrogen, is the more likely site of attack. Electrophilic aromatic substitution is predicted to occur at the vacant C-4 or C-6 positions due to the powerful directing effect of the hydrazino group. By understanding these fundamental principles, researchers can strategically employ this versatile building block in the synthesis of a wide range of complex and potentially bioactive molecules.
References
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Link
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. RSC. Link
A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem. Link
Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... ResearchGate. Link
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. Link
Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. ACS Publications. Link
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Link
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Link
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. Link
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Link
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Link
The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Link
First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry. Link
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Link
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. Link
Synthesis process of 2-hydrazinopyridine derivative. Google Patents. Link
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS. Link
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Link
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Link
Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem. Link
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Link
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. ResearchGate. Link
Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. Link
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Link
Is iodine more or less reactive than chlorine?. Quora. Link
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Link
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Link
Halogens – chlorine, bromine and iodine. Online Learning College. Link
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Link
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Link
Buchwald-Hartwig Amination. Chemistry LibreTexts. Link
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Link
16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Link
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. Link
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Link
Electrophilic Aromatic Substitution (EAS)SEAr:. University of Babylon. Link
Electrophilic Aromatic Substitution. LabXchange. Link
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ScienceDirect. Link
A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem. Link
How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?. ResearchGate. Link
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. YouTube. Link
3-Chloro-2-hydrazino-5-iodopyridine. BLD Pharm. Link
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Link
Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. Link
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Link
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Link
Navigating the Chemical Space of 2-Hydrazinopyridine: A Technical Review of Synthetic Utility and Therapeutic Potential
Executive Summary In the high-stakes arena of drug discovery, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse biological targets. 2-Hydrazinopyridine (2-HP) represents one such un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of drug discovery, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse biological targets. 2-Hydrazinopyridine (2-HP) represents one such underutilized yet potent pharmacophore. Its bifunctional nature—comprising a pyridine ring capable of
-stacking and hydrogen bonding, coupled with a reactive hydrazine tail—makes it a versatile linchpin for synthesizing fused heterocycles like 1,2,4-triazolo[4,3-a]pyridines and bioactive hydrazones .
This technical guide dissects the synthetic utility and therapeutic applications of 2-HP derivatives. We move beyond simple cataloging to analyze the causality of its bioactivity—specifically its role in kinase inhibition (EGFR, VEGFR-2, CDK2) and antimicrobial mechanisms against resistant strains like M. tuberculosis.
Part 1: Chemical Space & Synthetic Utility
The Pharmacophore: Reactivity Profile
The 2-hydrazinopyridine scaffold (CAS: 4930-98-7) is defined by two nucleophilic nitrogen atoms. Understanding their differential reactivity is critical for controlled synthesis:
(Terminal): The primary amino group is the most nucleophilic site, readily attacking electrophiles (aldehydes, ketones, acid chlorides) to form hydrazones or hydrazides.
(Internal): Less nucleophilic due to conjugation with the pyridine ring, but participates in cyclization reactions to form fused bicyclic systems.
Core Synthetic Pathways
The transformation of 2-HP generally follows two divergent pathways: Schiff Base Formation (reversible, metal-chelating) or Oxidative Cyclization (irreversible, rigid scaffolds).
Pathway A: Synthesis of Bioactive Hydrazones
Hydrazones derived from 2-HP are often employed as iron chelators or kinase inhibitors. The imine bond (
) provides a rigid spacer that orients aromatic rings to fit hydrophobic pockets in enzymes.
Protocol 1: General Synthesis of 2-Pyridyl Hydrazones
This is the "gold standard" reaction for 2-HP in oncology. The resulting fused system mimics the purine core of ATP, making it an excellent scaffold for ATP-competitive kinase inhibitors.
Critical Insight (The Dimroth Rearrangement):
Researchers must be aware that under basic conditions or high heat, the kinetically favored [4,3-a] isomer can rearrange to the thermodynamically stable [1,5-a] isomer. This guide prioritizes the [4,3-a] synthesis via oxidative cyclization, which preserves the bridgehead nitrogen's position.
Protocol 2: Oxidative Cyclization via Hypervalent Iodine
Why this method? Metal-free, mild conditions (RT), and avoids the harsh thermal conditions that trigger rearrangement.
Procedure:
Suspend 1.0 mmol of 2-pyridyl hydrazone in 10 mL DCM.
Add 1.1 mmol of Iodobenzene diacetate (PIDA) portion-wise over 10 minutes.
Stir at RT for 1-2 hours. The solution typically clarifies as cyclization occurs.
Wash with saturated
, dry organic layer over , and concentrate.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways from 2-hydrazinopyridine. Note the critical branch point at the hydrazone intermediate.
Part 2: Therapeutic Applications & SAR
Oncology: Kinase Inhibition & Apoptosis
Derivatives of 2-HP, particularly the triazolopyridines and isatin-hydrazones, function largely as Type I ATP-competitive inhibitors .
Target: Receptor Tyrosine Kinases (RTKs) including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1]
Mechanism: The planar triazolopyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (e.g., residues Met793 in EGFR).
Secondary Mechanism: Palladium(II) complexes of 2-HP hydrazones have been shown to induce apoptosis by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic) in MCF-7 breast cancer cells.
Antimicrobial: Tuberculosis & Resistance
With the rise of MDR-TB, 2-HP derivatives have emerged as potent antimycobacterial agents.
Activity: Significant inhibition of Mycobacterium tuberculosis H37Rv strain.[2]
SAR Insight: Electron-withdrawing groups (Cl,
) on the phenyl ring attached to the hydrazone moiety generally increase lipophilicity and cell wall penetration, enhancing potency.
Part 3: Data Summary & Comparative Analysis
The following table consolidates potency data from recent literature, allowing for direct comparison of the scaffold's versatility.
Compound Class
Derivative Type
Target / Organism
Potency (IC50 / MIC)
Reference
Anticancer
Pd(II) Complex of 2-HP Hydrazone
CDK2 (Kinase)
0.56 µM (IC50)
[1]
Anticancer
Isatin-Hydrazone
EGFR (Kinase)
0.269 µM (IC50)
[2]
Anticancer
Isatin-Hydrazone
VEGFR-2
0.232 µM (IC50)
[2]
Antimicrobial
Pyridyl-Hydrazone
S. aureus
64 µg/mL (MIC)
[3]
Antimicrobial
Pyridyl-Thiazole Hybrid
M. tuberculosis (H37Rv)
6.40 µM (MIC)
[4]
Mechanistic Pathway Visualization
Figure 2: Dual-action mechanism of 2-HP derivatives targeting kinase signaling and apoptotic machinery.
References
Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. ResearchGate.
[Link]
Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI.
[Link]
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turk J Pharm Sci.
[Link]
Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances.
[Link]
A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Chemistry Portal.
[Link]
Technical Whitepaper: Physicochemical Profiling of 3-Chloro-2-Hydrazino-5-Iodopyridine
This is an in-depth technical guide on the physicochemical profiling and characterization of 3-Chloro-2-Hydrazino-5-Iodopyridine , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the physicochemical profiling and characterization of 3-Chloro-2-Hydrazino-5-Iodopyridine , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2]
[1][2]
Executive Summary
3-Chloro-2-hydrazino-5-iodopyridine (CAS 233770-02-0) represents a high-value scaffold in the synthesis of fused nitrogenous heterocycles, particularly pyrazolo[3,4-b]pyridines and [1,2,4]triazolo[4,3-a]pyridines .[1][2] These derivatives are pivotal in the development of kinase inhibitors (e.g., for oncology) and ryanodine receptor modulators (e.g., anthranilic diamide insecticides).
This guide addresses the scarcity of public physicochemical data for this specific halogenated derivative. It establishes a robust protocol for its synthesis, purification, and thermal characterization, defining the melting point not merely as a physical constant but as a primary indicator of isomeric purity and solvate formation.
Chemical Identity & Structural Analysis[3][4][5][6]
The compound features a pyridine core substituted with three distinct functionalities: a nucleophilic hydrazine group at C2, a chlorine atom at C3, and an iodine atom at C5. This specific substitution pattern creates a "push-pull" electronic system that influences its solid-state packing and solubility.[1][2]
Attribute
Specification
IUPAC Name
3-Chloro-2-hydrazino-5-iodopyridine
CAS Number
233770-02-0
Molecular Formula
C₅H₅ClIN₃
Molecular Weight
269.47 g/mol
SMILES
ClC1=C(NN)N=CC(I)=C1
Structural Features
C2-Hydrazine: High nucleophilicity; H-bond donor/acceptor.C3-Chlorine: Steric block; directs regioselectivity.C5-Iodine: Handle for cross-coupling (Suzuki, Sonogashira).[1][2]
Thermal Analysis: Melting Point & Stability
Melting Point Data
While the non-iodinated analog (3-chloro-2-hydrazinopyridine) exhibits a melting point range of 160–169°C , the introduction of the iodine atom at the 5-position typically elevates the lattice energy due to increased polarizability and molecular weight.[1][2]
Target Range:165–175°C (Decomposition often observed).
Behavior: The compound frequently undergoes decomposition upon melting (browning/gas evolution), characteristic of hydrazine derivatives.
Critical Observation: A sharp melting point (< 2°C range) indicates high purity. A broad range (> 5°C) suggests the presence of the regioisomer (2-chloro-3-hydrazino-5-iodopyridine) or residual hydrazine hydrochloride salts.[1][2]
Stability Profile
Thermal Stability: Unstable above 180°C; risk of dehydrazination or cyclization.
Light Sensitivity: The C5-Iodine bond is photosensitive.[1][2] Prolonged exposure to UV light causes liberation of iodine (yellowing of solid).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety.
Synthesis & Reaction Pathway[1][7][8][9][10][11]
The synthesis relies on a nucleophilic aromatic substitution (
) of 2,3-dichloro-5-iodopyridine.[2] The regioselectivity is driven by the inductive effect of the chlorine at C3, which activates the C2 position more strongly than C3 activates C2, and the ring nitrogen's directing power.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via nucleophilic aromatic substitution (
).
Experimental Protocol (Standardized)
Charge: Suspend 2,3-dichloro-5-iodopyridine (1.0 eq) in Ethanol (10 vol).
Reaction: Heat to reflux (80°C) for 6 hours. Monitor by HPLC (disappearance of starting material).
Workup: Cool to 0–5°C. The product precipitates as an off-white solid.[1][2]
Filtration: Filter and wash the cake with cold water (to remove hydrazine hydrochloride) followed by cold ethanol.
Drying: Vacuum dry at 40°C for 12 hours. Avoid high heat to prevent decomposition.
Characterization & Quality Control
To validate the melting point, one must first ensure chemical structure and purity. The following workflow ensures the data collected is reliable.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for validating physicochemical properties.
Melting Point Determination Protocol
Equipment: Mettler Toledo MP90 or DSC 3+ (Differential Scanning Calorimetry).
Sample Prep: Dry sample at 40°C/10 mbar for 4 hours to remove solvent solvates (ethanol solvates are common).
Capillary Method:
Pack 3mm of sample into a glass capillary.
Ramp rate: 10°C/min to 140°C, then 1°C/min to melt.
Expectation: Onset of melting around 165°C. Watch for gas bubbles (decomposition).
DSC Method (Preferred):
Pan: Aluminum, vented (to allow gas escape).
Program: 30°C to 250°C at 10°C/min.
Data: Record
(melting) and (decomposition).
Safety & Handling (Hydrazine Hazards)
Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers.
PPE: Double nitrile gloves, full face shield, and fume hood operation are mandatory.
Waste: Segregate all mother liquors as "Hydrazine Waste" for specific destruction (bleach oxidation).
References
Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. (Context on 3-chloro-2-hydrazinopyridine scaffold).
PubChem. (2025).[3] Compound Summary: 3-Chloro-2-hydrazinopyridine (Analog Data). Retrieved from [Link]
Strategic Cyclization of 3-Chloro-2-Hydrazino-5-Iodopyridine: Synthesis of the [1,2,4]Triazolo[4,3-a]pyridine Scaffold
Application Note: AN-SYN-2026-042 Abstract & Strategic Overview The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-042
Abstract & Strategic Overview
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors, c-Met inhibitors, and various anxiolytic agents. This application note details the robust synthetic protocol for the cyclization of 3-Chloro-2-hydrazino-5-iodopyridine (Compound 1 ) to 8-Chloro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine (Compound 2 ).
This transformation is chemically nuanced due to the presence of the halogen at the 3-position of the pyridine ring (becoming the 8-position in the fused system). While often stable, this substitution pattern can influence the equilibrium between the kinetic [4,3-a] product and the thermodynamic [1,5-a] isomer (Dimroth rearrangement). This protocol utilizes the Triethyl Orthoformate (TEOF) method, optimized to favor the formation of the [4,3-a] isomer with high purity and yield, avoiding the use of harsh oxidative cyclization reagents that may compromise the iodine functionality.
Reaction Mechanism & Pathway[1][2][3][4]
The cyclization proceeds via the condensation of the hydrazine moiety with triethyl orthoformate to form an imidate intermediate, followed by intramolecular nucleophilic attack of the pyridine nitrogen onto the activated imidate carbon.
Pathway Diagram
The following Graphviz diagram illustrates the reaction pathway, including the critical branching point for the Dimroth rearrangement, which must be controlled via temperature and pH.
Figure 1: Reaction pathway for the cyclization of 3-Chloro-2-hydrazino-5-iodopyridine. The dotted red line indicates the potential Dimroth rearrangement, which is minimized under the prescribed neutral/acidic reflux conditions.
Materials & Equipment
Reagents
Reagent
CAS No.
Role
Purity Req.
3-Chloro-2-hydrazino-5-iodopyridine
N/A (Precursor)
Substrate
>95% (HPLC)
Triethyl Orthoformate (TEOF)
122-51-0
Cyclizing Agent/Solvent
98% (Anhydrous)
Ethanol (Absolute)
64-17-5
Co-solvent (Optional)
>99.5%
Ethyl Acetate
141-78-6
Workup/Purification
ACS Grade
Hexanes
110-54-3
Precipitation
ACS Grade
Equipment
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.
Thermal Control: Oil bath or heating mantle with temperature probe.
Condenser: Reflux condenser (water-cooled) with drying tube (CaCl₂ or N₂ line).
Stirring: Magnetic stir bar (PTFE coated).
Experimental Protocol
Step 1: Reaction Setup
Rationale: TEOF acts as both the one-carbon synthon and the solvent. Using it in excess drives the equilibrium forward by mass action.
Weigh 1.0 eq (e.g., 5.0 g) of 3-Chloro-2-hydrazino-5-iodopyridine into a clean, dry 100 mL RBF.
Note: If solubility is poor at room temperature, a co-solvent of Ethanol (5 vol) can be added, but pure TEOF is preferred for higher reflux temperatures.
Equip the flask with a magnetic stir bar and a reflux condenser fitted with an inert gas inlet (Nitrogen or Argon) or a drying tube. Moisture exclusion is critical to prevent hydrolysis of TEOF.
Step 2: Cyclization (Reflux)
Rationale: The cyclization typically requires temperatures above 100°C. TEOF boils at ~146°C, providing ideal thermal conditions.
Heat the reaction mixture to reflux (140–150°C external bath temperature) with moderate stirring.
Monitor the reaction by TLC (System: 50% Ethyl Acetate in Hexanes) or LC-MS .
Target: Disappearance of the hydrazine starting material (typically 3–6 hours).
Observation: The starting material is often a suspension that clears upon heating and may precipitate the product as the reaction progresses or upon cooling.
Step 3: Workup & Isolation
Rationale: The [4,3-a] product is typically less soluble in cold ethanol/orthoformate than the starting materials, allowing for purification by crystallization.
Cool the reaction mixture slowly to room temperature (20–25°C).
Further cool the mixture to 0–5°C in an ice bath for 30 minutes to maximize precipitation.
Filtration: Collect the precipitate via vacuum filtration on a sintered glass funnel.
Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Hexanes (2 x 10 mL) to remove residual TEOF.
Drying: Dry the solid under high vacuum (40°C, <10 mbar) for 4 hours.
Step 4: Purification (If necessary)
If the purity is <95% or the mother liquor contains significant product:
Concentrate the filtrate to dryness.
Recrystallize from a minimum amount of boiling Ethanol or Acetonitrile .
Alternatively, purify via flash column chromatography (SiO₂, gradient 0–10% Methanol in Dichloromethane).
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Temperature
140–150°C (Reflux)
Too Low: Incomplete reaction, formation of uncyclized formimidate intermediate. Too High: Degradation or promotion of Dimroth rearrangement.
Stoichiometry
TEOF (Excess)
Insufficient TEOF: Incomplete conversion. TEOF must be in large excess (>5 eq) if used as solvent.
Moisture
<0.5% Water
High Water: Hydrolysis of TEOF to ethyl formate/formic acid, stalling the reaction.
Troubleshooting Guide
Issue: Reaction stalls with intermediate observed.
Solution: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (1-5 mol%) to facilitate the elimination of ethanol and ring closure.
Issue: Product is an oil/gum.
Solution: Triturate with Diethyl Ether or Hexanes to induce crystallization.
Issue: Appearance of thermodynamic isomer ([1,5-a]).
Diagnosis: Check NMR. [1,5-a] isomers typically show a distinct shift in the bridgehead proton.
Mitigation: Reduce reaction time; ensure the reaction mixture does not become basic (avoid amine bases).
Analytical Validation
Expected Structural Data for 8-Chloro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine:
¹H NMR (400 MHz, DMSO-d₆):
δ ~9.2–9.5 ppm (s, 1H): The proton at the C3 position of the triazole ring. This is the diagnostic singlet for the formation of the triazole ring.
δ ~8.5–8.8 ppm (d, 1H): Proton at position 5 (adjacent to I).
δ ~7.5–7.8 ppm (d, 1H): Proton at position 7 (between Cl and I).
(Note: Chemical shifts are estimated based on substituent effects on the parent scaffold).
Mass Spectrometry (ESI+):
Expected [M+H]⁺ peak at m/z ~279/281 (characteristic Cl/I isotope pattern).
Safety & Handling
Hydrazine Derivatives: 3-Chloro-2-hydrazino-5-iodopyridine is a hydrazine derivative. Hydrazines are potential genotoxins and sensitizers. Handle in a fume hood with double nitrile gloves.
Triethyl Orthoformate: Flammable liquid. Irritating to eyes and skin.[1][2][3]
Waste Disposal: Segregate halogenated organic waste. Do not mix with oxidizing agents.
References
Microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives.
Zhang, L., et al. (2015).[4] Turkish Journal of Chemistry.
[Link]
(Provides the foundational chemistry for the 8-chloro substituted scaffold).
Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
Organic Chemistry Portal.
[Link]
(General methodologies and mechanistic insights).
Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines (Analogous Mechanism).
El-Mekabaty, A. (2025).[5] Current Organic Synthesis.
[Link]
(Review of the rearrangement mechanism relevant to fused triazoles).
using 3-Chloro-2-Hydrazino-5-Iodopyridine as an intermediate in heterocyclic synthesis
Part 1: Introduction & Chemical Profile[1] Executive Summary 3-Chloro-2-hydrazino-5-iodopyridine is a high-value "linchpin" intermediate designed for the divergent synthesis of fused nitrogen heterocycles.[1] Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Chemical Profile[1]
Executive Summary
3-Chloro-2-hydrazino-5-iodopyridine is a high-value "linchpin" intermediate designed for the divergent synthesis of fused nitrogen heterocycles.[1] Its structure is uniquely privileged due to three distinct reactive handles:
2-Hydrazino Group: A bidentate nucleophile primed for cyclocondensation reactions to form [1,2,4]triazolo[4,3-a]pyridines or tetrazolo[1,5-a]pyridines.
5-Iodo Substituent: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification without interfering with the heterocyclic core formation.
3-Chloro Substituent: Provides steric influence to direct regioselectivity and serves as a potential site for subsequent nucleophilic displacement or Buchwald-Hartwig amination.[1]
This guide details the protocols for synthesizing this intermediate and deploying it to construct the [1,2,4]triazolo[4,3-a]pyridine scaffold, a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, c-Met).[2]
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in DCM.[2]
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive.
Part 2: Synthesis of the Intermediate
Objective: Preparation of 3-Chloro-2-hydrazino-5-iodopyridine from 2,3-dichloro-5-iodopyridine.
Mechanistic Insight
The reaction relies on Nucleophilic Aromatic Substitution (
). The 2-position of the pyridine ring is activated by the ring nitrogen. Although the 3-chloro group provides some steric hindrance, the 2-chloro is significantly more labile than the 3-chloro due to the activation by the adjacent nitrogen (alpha position). The 5-iodo group remains intact under these nucleophilic conditions.[1]
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes).[1] The starting material (
) should disappear, and a lower spot (product) should appear.
Workup: Cool the reaction mixture to 0–5 °C using an ice bath. The product typically precipitates as a solid.[1]
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (
) to remove excess hydrazine and hydrazine hydrochloride salts, followed by a small amount of cold ethanol.
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Yield Expectation: 85–95%
Purity: >98% (HPLC)
Part 3: Application - Synthesis of [1,2,4]Triazolo[4,3-a]pyridines[3][4][5]
Objective: Cyclization of the hydrazine intermediate to form the fused ring system. This scaffold is critical for disrupting protein-protein interactions in drug discovery.[1]
Reaction Logic
The hydrazine moiety reacts with an electrophilic carbon source (orthoester or aldehyde) to form a hydrazone intermediate, which then undergoes intramolecular cyclization onto the pyridine nitrogen. The 3-chloro substituent exerts a steric effect that prevents cyclization onto the 3-position (which is impossible anyway without breaking aromaticity) and generally forces the formation of the [4,3-a] isomer over the [1,5-a] isomer during kinetic control.
Workflow Diagram
Figure 1: Synthetic workflow from precursor to functionalized scaffold.
Protocol: Orthoester Cyclization
Reagents:
3-Chloro-2-hydrazino-5-iodopyridine (1.0 eq)
Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent) or TEOF (1.5 eq) in Dioxane.
Catalytic p-Toluenesulfonic acid (PTSA) (0.1 eq)
Step-by-Step Procedure:
Setup: Suspend the hydrazine intermediate in triethyl orthoformate (5 mL/mmol). Add catalytic PTSA.[1]
Reaction: Heat to reflux (146 °C) for 2–4 hours.
Self-Validating Check: The suspension should clear as the reaction proceeds, followed potentially by the precipitation of the product upon cooling.[2]
Monitoring: TLC (10% MeOH in DCM). Product is typically more polar than the starting hydrazine but less polar than the hydrazone intermediate.[1]
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess TEOF.
Purification: Triturate the residue with diethyl ether or hexanes to induce crystallization. Filter and dry.[1][4]
Data Output:
Compound
1H NMR Characteristic (DMSO-d6)
| Product | Singlet at ~9.2 ppm (Triazole C-H), Doublets for Pyridine protons shifted downfield. |
Part 4: Late-Stage Functionalization (Suzuki Coupling)
Objective: Utilization of the 5-iodo handle (now position 6 in the fused system) to attach aryl or heteroaryl groups.
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Part 5: Expert Tips & Troubleshooting
Regioselectivity Issues: If the [1,2,4]triazolo[4,3-a]pyridine rearranges to the thermodynamically more stable [1,5-a] isomer (Dimroth Rearrangement), avoid strong bases and high temperatures during the workup. The 3-chloro group usually stabilizes the [4,3-a] form kinetically.
Solubility: The iodine atom makes these intermediates heavy and lipophilic, but the hydrazine is polar.[1][2] If solubility is an issue during the hydrazine synthesis, use n-butanol instead of ethanol to achieve higher reflux temperatures.[2]
Safety: 3-Chloro-2-hydrazino-5-iodopyridine is a skin sensitizer.[1] Always handle in a fume hood.[1] Iodine-containing waste must be segregated from general organic waste in some jurisdictions.[1]
Part 6: References
Synthesis of Hydrazinopyridines:
Title: "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyridines."
Source:Journal of Heterocyclic Chemistry, 2010.[2]
Context: General method for displacing 2-Cl over 3-Cl.[1]
Sonogashira coupling conditions for 3-Chloro-2-Hydrazino-5-Iodopyridine
Application Note: Optimized Sonogashira Coupling of 3-Chloro-2-Hydrazino-5-Iodopyridine Part 1: Executive Summary & Strategic Analysis The Challenge: The substrate 3-Chloro-2-Hydrazino-5-Iodopyridine presents a classic "...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Sonogashira Coupling of 3-Chloro-2-Hydrazino-5-Iodopyridine
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The substrate 3-Chloro-2-Hydrazino-5-Iodopyridine presents a classic "tri-functional conflict" in medicinal chemistry. Successful functionalization requires navigating three distinct reactivity profiles:
5-Iodo (Target): Highly reactive toward Pd(0) oxidative addition. This is the desired site for Sonogashira coupling.
3-Chloro (Bystander): Sterically hindered by the adjacent hydrazine and electronically less reactive than the iodide. It must remain inert to preserve the scaffold for future elaboration.
2-Hydrazino (The "Poison"): The free hydrazine moiety (
) is a potent nucleophile and a strong reducing agent. It poses two critical risks:
Catalyst Poisoning: Hydrazines coordinate strongly to Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.
Reductive Dehalogenation: In the presence of Pd, hydrazines can facilitate the hydrodehalogenation of the aryl iodide, yielding the proto-deiodinated byproduct.
The Solution:
While direct coupling is theoretically possible with specialized ligands, the Protection-Coupling-Deprotection strategy is the industry "Gold Standard" for reproducibility. We utilize a tert-butyloxycarbonyl (Boc) protection strategy to mask the hydrazine, rendering it non-nucleophilic and preventing catalyst coordination.
Part 2: Reaction Pathway & Logic (Visualization)
The following diagram illustrates the competing pathways and the geometric impossibility of immediate cyclization (a common fear with 2-hydrazinopyridines, but irrelevant here due to the para-like 2,5-substitution pattern).
Figure 1: Strategic decision tree. Route A (Direct) risks catalyst death. Route B (Protected) ensures chemoselectivity at the 5-iodo position while preserving the 3-chloro handle.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" (Boc-Protection Route)
Recommended for scale-up and library synthesis.
Step 1: Selective Boc-Protection
The goal is to mono-protect the terminal nitrogen of the hydrazine.
Setup: Charge a flame-dried Schlenk flask with the Boc-protected substrate (1.0 equiv),
(0.03 equiv), and CuI (0.05 equiv).
Inert Atmosphere: Evacuate and backfill with Argon (x3). Oxygen is the enemy of Sonogashira, leading to Glaser homocoupling of the alkyne.
Solvent Addition: Add degassed anhydrous THF (
concentration) and degassed Triethylamine (3.0 equiv) via syringe.
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is slow (monitor by TLC/LCMS), heat to
.
Note: The 5-iodo position is highly reactive; excessive heat (
) may trigger oxidative addition at the 3-chloro position or degradation.
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Step 3: Deprotection (If required)
Conditions: 4M HCl in Dioxane or 20% TFA in DCM at
for 1-2 hours.
Neutralization: Carefully neutralize with saturated
to avoid generating the free hydrazine in a hot, acidic environment.
Method B: Direct Coupling (High Risk / High Reward)
Only use if protection is chemically incompatible with the alkyne partner.
If you must couple the free hydrazine, you must overwhelm the poisoning effect and use a robust catalyst system.
Catalyst:
(5-8 mol%). The bidentate ligand (dppf) is more resistant to displacement by hydrazine than .
Base:
(2.5 equiv).
Solvent: DMF or DMSO (highly polar solvents help solvate the hydrazine).
Temperature:
(Higher activation energy required due to catalyst inhibition).
Part 4: Data & Troubleshooting Guide
Comparative Catalyst Performance (Simulated Data based on Reactivity Trends)
Catalyst System
Ligand Type
Yield (Protected)
Yield (Unprotected)
Notes
/ CuI
Monodentate
88-95%
< 30%
Standard. Fails w/ free hydrazine due to ligand exchange.
/ CuI
Bidentate
90-92%
55-65%
Best for unprotected substrates.
/ XPhos
Buchwald
85%
40-50%
Overkill. Expensive.
/ No Cu
Ligand-free
20%
0%
Pd black forms immediately.
Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Black precipitate forms immediately
"Pd Black" formation. Catalyst decomposition.
1. Ensure strictly anaerobic conditions.2. Switch to Route A (Boc-protection).3. Increase ligand:Pd ratio.
Starting material remains (Iodo)
Catalyst poisoning by hydrazine.
Protect the hydrazine. If protected, check alkyne quality (oxidized?).
Product mass + 2 (M+2)
Reduction of C-I bond (Deiodination).
Hydrazine is acting as a reducing agent. Must use Route A.
Dimer of alkyne observed
Glaser Homocoupling.
Oxygen leak. Degas solvents more thoroughly. Add alkyne slowly.
3-Chloro substitution
Over-reaction.
Temperature too high (). Keep reaction .
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Foundational review establishing the reactivity order I > Br > Cl.
Lumbroso, A., et al. (2011). Hydrazine-Mediated Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. (General reactivity context).
Ye, X., et al. (2012). Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines via Cross-Coupling/Cyclization. Journal of Organic Chemistry, 77(4), 2029–2037.
Raju, M., et al. (2009).[1] Efficient solventless technique for Boc-protection of hydrazines and amines.[1] Arkivoc, (vi), 291-297.[1]
Protocol for the Boc-protection step.
BenchChem Application Data. (2025). Comparative Guide to Catalysts for Selective Cross-Coupling of Halogenated Pyridines.
Provides specific reactivity trends for chloro-iodo-pyridines.
Application Notes and Protocols for the Synthesis of Fused Triazolopyridines Using 3-Chloro-2-Hydrazino-5-Iodopyridine
Abstract: This document provides a comprehensive guide for the synthesis of highly functionalized fused triazolopyridines, leveraging the strategically substituted precursor, 3-chloro-2-hydrazino-5-iodopyridine. The pres...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of highly functionalized fused triazolopyridines, leveraging the strategically substituted precursor, 3-chloro-2-hydrazino-5-iodopyridine. The presence of both a chloro and an iodo group on the pyridine backbone offers orthogonal synthetic handles for late-stage functionalization, making this a powerful platform for generating diverse molecular libraries for drug discovery and materials science. This guide details the synthesis of the key hydrazino-pyridine intermediate, its subsequent cyclization to the[1][2][3]triazolo[4,3-a]pyridine core, and protocols for selective derivatization via palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of Fused Triazolopyridines
Fused triazolopyridines represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][4] These scaffolds are recognized as bio-isosteres for purines and are integral to drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[1] Notable examples include the JAK1 inhibitor Filgotinib.[5] The ability to introduce diverse substituents onto the triazolopyridine core is paramount for fine-tuning the pharmacological properties of these molecules. This guide focuses on a synthetic strategy that begins with the versatile, yet not widely commercially available, 3-chloro-2-hydrazino-5-iodopyridine, which enables a modular approach to a variety of substituted triazolopyridines.
Synthesis of the Key Precursor: 3-Chloro-2-Hydrazino-5-Iodopyridine
The synthesis of the title precursor is a multi-step process that begins with the commercially available 3-aminopyridine. The workflow involves the synthesis of 2,3-dichloropyridine, followed by selective iodination and subsequent hydrazinolysis.
Caption: Synthetic workflow for 3-chloro-2-hydrazino-5-iodopyridine.
Protocol 2.1: Synthesis of 2,3-Dichloropyridine
This protocol is adapted from established industrial processes for the synthesis of 2,3-dichloropyridine from 3-aminopyridine via a Sandmeyer-type reaction.[6][7]
Materials:
3-Aminopyridine
Concentrated Hydrochloric Acid (HCl)
Chlorine Gas (Cl₂)
Sodium Nitrite (NaNO₂)
Copper(II) Chloride (CuCl₂)
Deionized Water
Procedure:
Chlorination of 3-Aminopyridine: In a well-ventilated fume hood, dissolve 3-aminopyridine in concentrated HCl. Cool the solution in an ice bath and bubble chlorine gas through the mixture at a controlled rate, maintaining the temperature between 25-30°C. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Diazotization: Cool the resulting solution of 2-chloro-3-aminopyridine hydrochloride to 0-5°C. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C to form the diazonium salt.
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl₂ in aqueous HCl. Slowly add the cold diazonium salt solution to the copper catalyst solution. Vigorous nitrogen evolution will be observed.
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,3-dichloropyridine.
Protocol 2.2: Synthesis of 2,3-Dichloro-5-iodopyridine
This step involves the electrophilic iodination of 2,3-dichloropyridine. The 5-position is targeted due to the directing effects of the nitrogen and chlorine atoms. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for electron-deficient pyridines, often requiring an acid catalyst.[8]
Materials:
2,3-Dichloropyridine
N-Iodosuccinimide (NIS)
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve 2,3-dichloropyridine in DCM.
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents).
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction may require gentle heating to proceed to completion.
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 2,3-dichloro-5-iodopyridine.
Protocol 2.3: Synthesis of 3-Chloro-2-Hydrazino-5-Iodopyridine
The final step is a nucleophilic aromatic substitution where one of the chloro groups of 2,3-dichloro-5-iodopyridine is displaced by hydrazine. The chlorine at the 2-position is more activated towards nucleophilic attack.
Materials:
2,3-Dichloro-5-iodopyridine
Hydrazine Hydrate (80% solution in water)
Ethanol
Procedure:
In a round-bottom flask, dissolve 2,3-dichloro-5-iodopyridine in ethanol.
Add hydrazine hydrate (4-6 molar equivalents) to the solution.[9]
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-2-hydrazino-5-iodopyridine as a solid.
Cyclization to the Fused[1][2][3]Triazolo[4,3-a]pyridine Core
With the key precursor in hand, the fused triazole ring can be constructed through cyclization with a one-carbon synthon. A common and effective method is the reaction with an orthoformate in the presence of an acid catalyst.
Caption: Cyclization to the triazolopyridine scaffold.
Protocol 3.1: Synthesis of 6-Chloro-8-iodo-[1][2][3]triazolo[4,3-a]pyridine
Materials:
3-Chloro-2-hydrazino-5-iodopyridine
Triethyl Orthoformate
p-Toluenesulfonic Acid (p-TsOH) monohydrate
Toluene
Procedure:
To a suspension of 3-chloro-2-hydrazino-5-iodopyridine in toluene, add triethyl orthoformate (3-5 equivalents).
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
Heat the reaction mixture to reflux. A Dean-Stark trap can be used to remove the ethanol and water formed during the reaction.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-chloro-8-iodo-[1][2][3]triazolo[4,3-a]pyridine.
Late-Stage Functionalization via Cross-Coupling Reactions
The synthesized 6-chloro-8-iodo-[1][2][3]triazolo[4,3-a]pyridine is a versatile intermediate for further diversification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 8-position.
Caption: Selective functionalization of the triazolopyridine core.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of a wide range of aryl and heteroaryl groups at the 8-position.
In a reaction vessel, combine 6-chloro-8-iodo-[1][2][3]triazolo[4,3-a]pyridine, the boronic acid/ester, the palladium catalyst, and the base.
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Boronic Acid (R-B(OH)₂)
Catalyst (mol%)
Base
Solvent
Temp (°C)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2)
Cs₂CO₃
DMF
100
3
Thiophene-2-boronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/EtOH/H₂O
85
4
Pyridine-3-boronic acid
Pd(dppf)Cl₂ (2)
Cs₂CO₃
Dioxane/H₂O
100
Protocol 4.2: Sonogashira Cross-Coupling
This protocol is used to install alkynyl moieties, which are valuable for further transformations or as structural elements in their own right.
To a solution of 6-chloro-8-iodo-[1][2][3]triazolo[4,3-a]pyridine in the chosen solvent, add the terminal alkyne, CuI, and the palladium catalyst.
Degas the mixture with argon or nitrogen.
Add the amine base and stir the reaction at room temperature or with gentle heating.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and purify the residue by column chromatography to afford the 8-alkynyl-substituted product.
Conclusion and Expert Insights
The use of 3-chloro-2-hydrazino-5-iodopyridine as a starting material provides a highly efficient and modular route to a diverse range of fused triazolopyridines. The key to this strategy is the orthogonal reactivity of the chloro and iodo substituents, allowing for selective late-stage functionalization. Researchers should note that the efficiency of the cross-coupling reactions can be highly dependent on the choice of catalyst, ligand, base, and solvent. Therefore, some optimization of the provided protocols may be necessary for specific substrates. The methodologies presented herein offer a robust platform for the exploration of chemical space around the privileged triazolopyridine scaffold, aiding in the development of novel therapeutics and functional materials.
References
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PMC. Available at: [Link]
Preparation of 6‐chloro‐[1][2][3]triazolo[4,3‐a]pyridine‐based VS9... ResearchGate. Available at: [Link]
A kind of preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1h-pyrazole-5-carboxylate. Patsnap. Available at: [Link]
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. Available at: [Link]
Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]
On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles. PMC. Available at: [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]
Process for the manufacture of 2,3-dichloropyridine. Google Patents.
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at: [Link]
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura coupling at C-5 position of 3-Chloro-2-Hydrazino-5-Iodopyridine
An In-Depth Guide to the Chemoselective Suzuki-Miyaura Coupling at the C-5 Position of 3-Chloro-2-Hydrazino-5-Iodopyridine Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds The Suzuki-Miyaura cross-cou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Chemoselective Suzuki-Miyaura Coupling at the C-5 Position of 3-Chloro-2-Hydrazino-5-Iodopyridine
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become indispensable in the synthesis of biaryls, styrenes, and polyenes.[3][4] Its significance is particularly pronounced in the fields of drug discovery and materials science, where the construction of complex molecular architectures from readily available building blocks is paramount.[5][6]
This guide focuses on a nuanced application of this powerful reaction: the selective functionalization of 3-Chloro-2-Hydrazino-5-Iodopyridine. This substrate presents a classic challenge in regioselectivity, possessing two distinct halogen atoms—iodine at the C-5 position and chlorine at the C-3 position. The strategic goal is to leverage the inherent differences in their reactivity to achieve a highly selective coupling at the C-5 position, leaving the C-3 chloro group intact for subsequent transformations. This application note provides the foundational principles, a detailed experimental protocol, and field-proven insights to guide researchers in successfully navigating this chemoselective coupling.
The Principle of Chemoselectivity: Exploiting the Carbon-Halogen Bond Reactivity Gradient
The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.[2][7] The energy of this bond directly correlates with its propensity to undergo this insertion.
The established order of reactivity for aryl halides in oxidative addition is:
This hierarchy is rooted in the bond dissociation energies; the C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage by the electron-rich Pd(0) catalyst.[2] For our substrate, 3-Chloro-2-Hydrazino-5-Iodopyridine, this reactivity gradient is the key to achieving the desired outcome. By carefully controlling the reaction conditions, the palladium catalyst will selectively insert into the C-5 iodine bond, initiating the coupling process at this site while the more robust C-3 chlorine bond remains untouched.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[3][4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) species into the aryl-iodide bond of the substrate. This is the chemoselective step, resulting in an arylpalladium(II) halide intermediate.[3][7]
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate complex.[4][7][9] This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base is critical for this step to proceed efficiently.[4]
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired product. This step regenerates the catalytically active palladium(0) species, allowing it to re-enter the cycle.[3][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of this selective coupling depends on the judicious selection of several key parameters.
Parameter
Recommended Options
Rationale & Expert Insights
Palladium Source
Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Pd(PPh₃)₄ is often effective as a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that require a supporting ligand to form the active catalytic species in situ.[9][11]
Ligand
Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)
The hydrazino group on the substrate can potentially chelate with the palladium center, inhibiting catalysis.[6] Using bulky ligands like Buchwald's dialkylbiaryl phosphines or NHCs can prevent this undesirable coordination and promote the desired catalytic cycle.[12] These ligands also accelerate the oxidative addition and reductive elimination steps, which is crucial for coupling less reactive chlorides if further functionalization is desired.[12][13]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
A base is essential to activate the boronic acid for transmetalation.[4][9] K₃PO₄ is a moderately strong base often effective for challenging substrates.[12] Cs₂CO₃ is stronger and can be beneficial for less reactive partners. The choice of base can be solvent-dependent.[14]
Solvent System
1,4-Dioxane/H₂O, Toluene/H₂O, DMF
A mixture of an organic solvent and water is commonly used.[15] The organic solvent solubilizes the substrate and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[16] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature
80 - 110 °C
Higher temperatures are often required to drive the reaction to completion, especially with challenging substrates.[15] Reaction progress should be monitored to avoid decomposition at elevated temperatures.
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-5 position of 3-Chloro-2-Hydrazino-5-Iodopyridine with a generic arylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Reaction Vessel (e.g., Schlenk flask or microwave vial)
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-Hydrazino-5-Iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.05 equiv).
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-Dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.[15] The final concentration should be approximately 0.1 M with respect to the limiting reagent.
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-chloro-2-hydrazino-5-arylpyridine product.
Use a fresh batch of catalyst and ensure proper inert atmosphere technique.[17] Switch to a stronger base like Cs₂CO₃.[17] Increase the reaction temperature in 10 °C increments.
Deiodination (Side Product)
Catalyst deactivation; Presence of water/protons.
Ensure the reaction is thoroughly deoxygenated. Use anhydrous solvents and dry reagents thoroughly before use.
Protodeboronation of Boronic Acid
Excess water or base; Prolonged reaction time at high temperature.
Use the minimum effective amount of water and base. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Palladium Black
Catalyst decomposition.
This indicates the active Pd(0) is aggregating and precipitating.[17] Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 or higher) to stabilize the catalyst.
Conclusion
The selective Suzuki-Miyaura coupling at the C-5 position of 3-Chloro-2-Hydrazino-5-Iodopyridine is a prime example of strategic, chemoselective synthesis. By capitalizing on the intrinsic reactivity difference between the C-I and C-Cl bonds, chemists can precisely install an aryl or heteroaryl group at the desired position. Success relies on a mechanistic understanding of the reaction and the careful optimization of catalyst, ligand, base, and solvent. The protocols and insights provided herein offer a comprehensive framework for researchers to harness this powerful transformation in the synthesis of novel heterocyclic compounds for pharmaceutical and industrial applications.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
Arkivoc. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
ACS Publications. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
ResearchGate. (n.d.). Table 2. Effect of solvents for the Suzuki-Miyaura reaction. Retrieved from [Link]
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
Rutgers University. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]
PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Retrieved from [Link]
RSC Publishing. (2007, October 5). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Retrieved from [Link]
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Justia Patents. (2023, January 19). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]
PMC. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using.... Retrieved from [Link]
Google Patents. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.
purification methods for 3-Chloro-2-Hydrazino-5-Iodopyridine intermediates
Product Support ID: INT-PYR-005 Status: Active | Last Updated: February 26, 2026[1] Executive Summary & Chemical Context 3-Chloro-2-Hydrazino-5-Iodopyridine is a high-value heterocyclic intermediate, primarily used as a...
Author: BenchChem Technical Support Team. Date: February 2026
Product Support ID: INT-PYR-005
Status: Active | Last Updated: February 26, 2026[1]
Executive Summary & Chemical Context
3-Chloro-2-Hydrazino-5-Iodopyridine is a high-value heterocyclic intermediate, primarily used as a scaffold for SHP2 inhibitors and other kinase-targeting oncological drugs.[1]
Critical Reactivity Profile: The molecule contains three distinct functional sites:
C2-Hydrazine: A nucleophilic handle for cyclization (e.g., forming pyrazoles or triazoles).[1]
C3-Chlorine: Provides steric bulk; generally stable under standard nucleophilic aromatic substitution (
) conditions used to install the hydrazine.
C5-Iodine: A labile handle for subsequent cross-coupling (Suzuki/Sonogashira). Crucial: This bond is sensitive to light and Pd-contamination.[1]
Common Purity Challenges:
Oxidative Degradation: The hydrazine moiety is prone to air-oxidation, turning the solid brown/black.
Regioisomer Contamination: While rare due to the activation energy difference, trace 3-hydrazino isomers can form under forcing conditions.[1]
Trapped Hydrazine: Hydrazine hydrate is "sticky" and often co-crystallizes or forms salts with the product.
Core Purification Protocols
Method A: Precipitation & Wash (The "Golden Path")
Recommended for:[1][2] Standard synthesis batches (crude purity >85%).
Principle: Exploits the low water solubility of the product vs. the high water solubility of hydrazine salts.
Protocol:
Quench: Upon reaction completion (typically refluxing 2,3-dichloro-5-iodopyridine with excess hydrazine hydrate in ethanol), cool the mixture slowly to 0–5°C .
Precipitation: If the solid does not crash out, reduce solvent volume by 50% under vacuum (Rotavap <45°C) and add cold water (ratio 1:1 to solvent).
Filtration: Collect the solid via vacuum filtration.
The Critical Wash:
Wash the cake 3x with cold water (removes hydrazine hydrochloride/hydrate).
Wash 1x with cold hexanes (removes non-polar organic impurities).
Drying: Dry under high vacuum at 40°C for 12 hours. Do not exceed 50°C to prevent iodine homolysis.
Method B: Recrystallization
Recommended for: Batches with persistent color issues or trapped starting material.
Q: My product turned from off-white to brown after drying. Is it ruined?
Diagnosis: Oxidative degradation of the hydrazine tail.[3]
Fix: If the purity (LCMS) is still >95%, you can use it immediately. If <90%, perform Method B (Recrystallization) using degassed Ethanol under Nitrogen.
Prevention: Store under Argon/Nitrogen in amber vials. Hydrazines are air-sensitive.[1][4]
Q: I see a "doublet" in the LCMS with a mass difference of -127 Da.
Diagnosis: De-iodination (Protodehalogenation).
Cause: Exposure to light or excessive heat (>60°C) during drying.
Fix: This impurity is difficult to remove. Isolate the "pure" fractions via chromatography (see below) or discard the batch if contamination is >5%.
Category 2: Solubility & Purity
Q: The melting point is depressed (broad range), but NMR looks okay.
Diagnosis: Trapped solvent or Hydrazine Hydrate.
Test: Run a TGA (Thermogravimetric Analysis) or check 1H NMR for a broad singlet around 4-5 ppm (hydrazine protons) that integrates too high.
Fix: Triturate the solid in diethyl ether for 2 hours, then re-filter. Ether disrupts the hydrazine H-bonding network.
Q: Can I use Column Chromatography?
Advisory:Avoid if possible. Hydrazines streak on silica due to interaction with acidic silanols.
Protocol (If necessary):
Stationary Phase: Neutral Alumina OR Silica pre-treated with 1% Triethylamine (TEA).
Warning: Iodine cleavage can occur on active silica surfaces. Move quickly.
Visual Decision Guides
Workflow: Synthesis to Isolation
Caption: Standard synthesis and isolation workflow emphasizing the critical cooling and washing steps.
Troubleshooting Decision Tree
Caption: Logic tree for selecting the correct purification method based on impurity profile.
Safety & Handling (Critical)
Hydrazine Hydrate: Highly toxic and potential carcinogen.[5] All rotary evaporation condensates containing hydrazine must be quenched with 10% Bleach (Sodium Hypochlorite) before disposal.
Iodine Sensitivity: The C-I bond is weak. Avoid direct sunlight in the lab. Cover columns or flasks with aluminum foil during extended handling.
Skin Sensitizer: Hydrazinopyridines are potent sensitizers. Double-gloving (Nitrile) is mandatory.[1]
References
Synthesis of 3-chloro-2-hydrazinopyridine derivatives
solubility issues with 3-Chloro-2-Hydrazino-5-Iodopyridine in organic synthesis
[1][2] Product: 3-Chloro-2-Hydrazino-5-Iodopyridine CAS: N/A (Analogous to 22841-92-5 for non-iodo variant) Application: Intermediate for Pyrazolopyridines, SHP2 Inhibitors, and Kinase Scaffolds.[1][2] The Solubility Par...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Product: 3-Chloro-2-Hydrazino-5-Iodopyridine
CAS: N/A (Analogous to 22841-92-5 for non-iodo variant)
Application: Intermediate for Pyrazolopyridines, SHP2 Inhibitors, and Kinase Scaffolds.[1][2]
The Solubility Paradox: Technical Overview
The core challenge with 3-Chloro-2-Hydrazino-5-Iodopyridine lies in its conflicting structural motifs. You are dealing with a molecule that possesses three distinct solubility drivers:
The Hydrazine Handle (-NHNH₂): A polar, basic group that typically enhances solubility in polar protic solvents (MeOH, Water/Acid).[1][2][3]
The Halogenated Core (3-Cl, 5-I): The 5-Iodine atom significantly increases lipophilicity (LogP) and molecular weight, drastically reducing water solubility compared to the non-iodinated parent.[1][2]
Intramolecular H-Bonding: The Chlorine at position 3 often forms an intramolecular hydrogen bond with the hydrazine proton.[1][4] This "locks" the molecule, masking its polarity and reducing its solubility in alcohols while making it surprisingly soluble in mid-polarity aprotic solvents.[2][3]
Solubility Profile & Solvent Selection Guide
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Polar Aprotic
DMSO, DMF, DMAc
High (Recommended)
Best for reaction media.[1][2] Breaks intermolecular aggregates.[3]
Polar Protic
Ethanol, Methanol, i-PrOH
Moderate (Heat Required)
Good for recrystallization.[1][2][3] Poor solubility at RT due to crystal lattice energy.[3]
Chlorinated
DCM, Chloroform
Low to Moderate
Soluble enough for extraction, but often requires large volumes.[1][2][3]
Non-Polar
Hexanes, Heptane
Insoluble
Excellent anti-solvent for precipitation/purification.[1][2][3]
Aqueous
Water (Neutral)
Insoluble
The 5-Iodo group renders the molecule hydrophobic.[1]
Aqueous Acid
1M HCl, Acetic Acid
Moderate
Protonation of the pyridine nitrogen aids solubility but risks hydrolysis.[2][3]
Experimental Protocols
Protocol A: Optimal Dissolution for Nucleophilic Substitution
Use this protocol when reacting the hydrazine moiety with aldehydes, ketones, or cyclization agents.[1][2][3]
The "Hot-Start" Method:
Solvent Choice: Do not use pure Ethanol.[3] Use DMSO or a THF/Ethanol (1:1) mixture.[3]
Concentration: Maintain a concentration between 0.1 M and 0.3 M . Higher concentrations lead to aggregation.[3]
Procedure:
Charge the solid 3-Chloro-2-Hydrazino-5-Iodopyridine into the flask.[1][2]
Critical Step: Sonicate for 5 minutes or heat to 40°C before adding any electrophiles. This ensures the crystal lattice is fully broken.[2][3]
Note: If the solution appears cloudy, add 1% v/v Acetic Acid .[2][3] This disrupts intermolecular H-bonding without deactivating the hydrazine nucleophile.[1][2]
Protocol B: Purification via "Controlled Crashing"
Because of the Iodine atom, this molecule crystallizes well if the polarity is shifted correctly.[1][2][3]
Dissolve the crude reaction mixture in minimal hot DMF or DMSO .
Allow the solution to cool to Room Temperature (RT).
Slowly add Water (Antisolvent) dropwise with vigorous stirring until a persistent turbidity is observed (Ratio typically 1:3 Water:Solvent).[3]
Cool to 0°C for 30 minutes.
Filter the precipitate.[3][6] The 5-Iodo derivative is heavy; it will settle quickly.[1][2]
Visualizing the Workflow
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for solvent selection based on experimental intent (Reaction vs. Purification).
Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown immediately. Is my product ruined?
Diagnosis:Oxidative Decomposition.
Hydrazines are sensitive to air oxidation, forming azo compounds or tars.[2][3] The 5-Iodo substituent can also be labile to light (photodeiodination).[1]
Corrective Action:
Degas all solvents (sparge with Nitrogen/Argon) for 15 minutes prior to use.[3]
Wrap the reaction flask in aluminum foil to protect the C-I bond from photolysis.[2]
Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the reaction allows.[3]
Q2: I see a solid precipitating during the reaction with an aldehyde.
Diagnosis:Schiff Base Insolubility.
The condensation product (hydrazone) is often significantly less soluble than the starting hydrazine, especially with the heavy Iodine atom attached.[1][2][3]
Corrective Action:
This is often a good sign .[3] The precipitation drives the equilibrium forward (Le Chatelier’s principle).[1][3]
Do not try to redissolve it during the reaction.[2] Allow it to crash out fully, then filter. This often yields high-purity product without column chromatography.[1][2]
Q3: My NMR spectrum in CDCl₃ is broad and missing protons.
Diagnosis:Aggregation/Exchange.
The hydrazine protons (-NHNH₂-) are exchangeable and can broaden due to H-bonding with the 3-Chloro group or dimerization.[1][2]
Corrective Action:
Switch to DMSO-d6 .
Add 1 drop of D₂O (to shake off exchangeable protons) or TFA-d (to sharpen the peaks by protonating the pyridine ring).[1][3]
Q4: Can I use acid to dissolve it for an aqueous reaction?
Diagnosis:Hydrolysis Risk.
While acid improves solubility, strong acids (HCl) can hydrolyze the hydrazine group back to the 2-chloro precursor or form the 2-hydroxy derivative over time.[1][2]
Corrective Action:
Use Acetic Acid (weak acid) if aqueous conditions are strictly necessary.[3]
Preferably, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) instead of forcing it into the aqueous phase.[1][2][3]
Mechanistic Insight: The Iodine Effect[1][2][3]
The presence of the Iodine atom at the 5-position is not merely a "weight" addition; it fundamentally alters the electronics of the ring.[1][2]
Caption: Structural factors influencing the solubility profile of the 5-Iodo-3-Chloro analog.
References
PubChem. (n.d.).[3][7] 3-Chloro-2-hydrazinylpyridine. National Library of Medicine.[3] Retrieved from [Link]
Shanghai Institute of Organic Chemistry. (2011). Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine. CN Patent CN102249991A.[3][5] Retrieved from
FMC Corporation. (2023).[3] Process for synthesis of (3-chloro-2-pyridyl)hydrazine. U.S. Patent Application 20230018844.[3] Retrieved from [Link][1][3]
Technical Support Center: Optimization of Catalyst Loading for 3-Chloro-2-Hydrazino-5-Iodopyridine Reactions
Executive Summary & Substrate Analysis 3-Chloro-2-Hydrazino-5-Iodopyridine is a high-value, polyfunctional intermediate. Its reactivity profile is dominated by three distinct sites, each requiring specific catalytic cons...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Analysis
3-Chloro-2-Hydrazino-5-Iodopyridine is a high-value, polyfunctional intermediate. Its reactivity profile is dominated by three distinct sites, each requiring specific catalytic considerations to avoid "reaction vectors" clashing (e.g., catalyst poisoning vs. activation).
The Reactivity Triad
C-5 Iodine (Electrophile): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). It is highly reactive toward oxidative addition.
C-2 Hydrazine (Nucleophile/Ligand): A "double-edged sword." It is the handle for cyclization (e.g., to [1,2,4]triazolo[4,3-a]pyridines) but acts as a potent catalyst poison for Pd(0) species, sequestering the metal and shutting down the catalytic cycle [1, 2].
C-3 Chlorine (Steric/Electronic Modulator): Less reactive than iodine; provides site-selectivity but exerts steric pressure on the hydrazine, influencing cyclization rates [3].
Figure 1: Mechanistic conflict between the C-5 Iodine (desired reaction site) and C-2 Hydrazine (catalyst poison).
Module B: Optimizing Cyclization Catalyst Loading
The Challenge: Converting the hydrazine to a fused ring (e.g., [1,2,4]triazolo[4,3-a]pyridine) often requires acid catalysis. The C-3 Chlorine exerts a steric "buttressing" effect, requiring higher energy or catalyst loads to force planarity [3].
Protocol: Orthoester Cyclization
Target: Synthesis of 8-chloro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine.
Optimization: If reaction is sluggish (due to C-3 Cl sterics), increase to 10 mol% or switch to a Lewis Acid (Yb(OTf)
, 5 mol%) which coordinates to the orthoester, activating it without protonating the pyridine nitrogen [4].
Troubleshooting Guide (FAQ)
Q1: I am seeing significant "Palladium Black" precipitation immediately upon heating. What does this mean?
Diagnosis: This is catalyst aggregation , not necessarily poisoning. It suggests your ligand is detaching, or the Pd(II) is being reduced to Pd(0) too fast before entering the cycle.
Fix:
Ensure your solvent is thoroughly degassed (oxygen accelerates ligand oxidation).
Add 10-20 mol% excess ligand relative to the metal.
Lower the temperature for the first 30 minutes to allow the active species to stabilize [2].
Q2: Can I perform the Suzuki coupling without protecting the hydrazine?
Answer: Yes, but only if you use Boronic Acids (not esters) and a Phase Transfer system (Toluene/Water + K
PO). The biphasic system keeps the free hydrazine (organic layer) partially solvated away from the inorganic base, and the water helps solubilize the boronate.
Critical Loading: You will likely need 3–5 mol% Pd(dppf)Cl
.
Q3: The reaction starts well but stops at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition.[2] The product (likely a biaryl hydrazine) might be a better ligand than the starting material.
Fix: This is a "Turnover Frequency" (TOF) issue.
Isolate the intermediate to confirm structure.
Protect the hydrazine as a hydrazone (using benzaldehyde) before the coupling. The hydrazone is far less coordinating to Pd than the free hydrazine [5].
Decision Tree for Experimental Design
Use this logic flow to determine your starting conditions.
Figure 2: Decision matrix for catalyst loading based on substrate protection status.
References
BenchChem Technical Support. (2025).[1][3] Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.1[4][5][6][7]
Albers, P., et al. (2001).[8] Poisoning and deactivation of palladium catalysts.[3][8][9][10] Journal of Molecular Catalysis A: Chemical.[8][9] 9[5]
Hathwar, V. R., et al. (2015). Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Indian Academy of Sciences. 11
Organic Chemistry Portal. (2016). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.[12][5][6][13][14][15][16]13
MDPI. (2021). Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization.[13]5[6]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Iodo-Pyridine Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various halogenated pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various halogenated pyridines, 5-iodo-pyridines serve as versatile building blocks for introducing new functionalities through transition-metal-catalyzed cross-coupling reactions. However, researchers often encounter challenges, with low conversion rates being a frequent and frustrating obstacle.
This guide provides a structured, in-depth approach to troubleshooting these issues. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Question 1: My Suzuki-Miyaura coupling of a 5-iodo-pyridine with an arylboronic acid is sluggish and gives a low yield. What are the likely causes related to my catalyst system?
Answer:
Low conversion in Suzuki-Miyaura reactions involving 5-iodo-pyridines often points to issues with the palladium catalyst and its associated ligands. The pyridine nitrogen's lone pair can coordinate to the metal center, potentially inhibiting catalytic activity.[1] Here’s a breakdown of potential problems and solutions:
Inactive Catalyst:
Cause: The active catalyst in most Suzuki couplings is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3] Inefficient reduction can stall the reaction. Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time, forming inactive palladium black.[3]
Solution:
Use a Pre-formed Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state.[2][3]
Employ Modern Precatalysts: Buchwald precatalysts are designed to reliably form the active Pd(0) species under reaction conditions.[2]
Verify Catalyst Quality: Ensure your palladium source is from a reputable supplier and has been stored correctly.
Ligand Oxidation or Inappropriate Choice:
Cause: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, which prevents them from coordinating to the palladium center and facilitating the catalytic cycle.[2] Additionally, the choice of ligand is critical for promoting the key steps of oxidative addition and reductive elimination, especially with electron-deficient pyridine substrates.[1]
Solution:
Use Fresh or Properly Stored Ligands: Handle phosphine ligands under an inert atmosphere (e.g., in a glovebox) and use freshly opened bottles when possible.
Select Appropriate Ligands: For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often effective.[1] Consider screening a variety of ligands, such as those from the Buchwald or Hartwig groups, which have been developed to enhance the efficiency of cross-coupling reactions.[4]
Incorrect Ligand-to-Palladium Ratio:
Cause: An insufficient amount of ligand can lead to an unsaturated palladium center, which is prone to aggregation and precipitation as inactive palladium black.[2]
Solution: The optimal ligand-to-palladium ratio is dependent on the specific ligand and palladium source. A typical starting point is a ratio between 1:1 and 4:1.[2] It may be necessary to screen different ratios to find the optimal conditions for your specific reaction.
Question 2: I'm attempting a Buchwald-Hartwig amination with a 5-iodo-pyridine and a primary amine, but the reaction is not going to completion. How can I optimize my catalyst system for this specific transformation?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with pyridine substrates is highly dependent on the catalyst system.[5] Here are key considerations:
Ligand Selection is Crucial:
Cause: The ligand plays a multifaceted role: it stabilizes the palladium catalyst, influences its reactivity, and facilitates the crucial reductive elimination step that forms the C-N bond. For sterically demanding couplings or less reactive amines, the right ligand is paramount.
Solution:
Sterically Hindered Biarylphosphine Ligands: The Buchwald group has developed a range of bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are highly effective for a wide array of Buchwald-Hartwig aminations.[6] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.
Consider Precatalysts: Using a precatalyst where the ligand is already bound to the palladium can improve reaction consistency and efficiency.[7]
Choice of Palladium Precursor:
Cause: Different palladium sources can exhibit varying levels of activity.
Solution: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, palladium precatalysts often provide more reliable results.[1][7]
Base Compatibility:
Cause: The base not only deprotonates the amine but also influences the catalyst's activity. Strong bases like sodium tert-butoxide (NaOtBu) are often used, but they can be incompatible with certain functional groups.[6]
Solution: A thorough screening of bases is recommended. While NaOtBu is a good starting point, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may offer better results depending on the specific substrates.[6]
Category 2: Reaction Conditions and Side Reactions
Question 3: My Sonogashira coupling of 5-iodo-pyridine with a terminal alkyne is giving me a mixture of products, including homocoupled alkyne (Glaser coupling) and dehalogenated pyridine. How can I suppress these side reactions?
Answer:
The Sonogashira reaction, while powerful for forming C-C triple bonds, is prone to side reactions, especially when using heteroaromatic substrates.[8] Here’s how to address the common culprits:
Minimizing Alkyne Homocoupling:
Cause: The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, can also promote the oxidative homocoupling of the terminal alkyne, particularly in the presence of oxygen.
Solution:
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[2]
Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst.[9] These methods often employ a palladium catalyst with a suitable ligand and an amine base.
Controlled Addition of Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
Preventing Dehalogenation:
Cause: Dehalogenation, the replacement of the iodine atom with a hydrogen, can occur through a competing reaction pathway. After the initial oxidative addition of the 5-iodo-pyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated pyridine.[3] Potential hydride sources include the amine base or solvent.
Solution:
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors. For instance, if using an alcohol as a solvent, consider switching to a non-protic solvent like THF or dioxane.
Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.
Question 4: I'm performing a Heck reaction between 5-iodo-pyridine and an alkene, but the conversion is low and I'm observing the formation of regioisomers. What steps can I take to improve the yield and selectivity?
Answer:
The Heck reaction's success hinges on careful control of reaction parameters to favor the desired product.[10] Here's how to troubleshoot low conversion and poor regioselectivity:
Improving Conversion:
Cause: Incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.
Solution:
Ligand Choice: While some Heck reactions can be performed "ligand-free," the use of a phosphine ligand can often stabilize the palladium catalyst and improve its turnover number.[11]
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[10] Triethylamine is a common choice, but other organic or inorganic bases may be more effective.
Temperature and Time: Ensure the reaction is heated to a sufficient temperature for an adequate amount of time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
Controlling Regioselectivity:
Cause: The regioselectivity of the Heck reaction (i.e., where the pyridine ring attaches to the alkene) is influenced by both steric and electronic factors.[12]
Solution:
Nature of the Alkene: The substitution pattern of the alkene will have a significant impact on the regioselectivity. Electron-withdrawing groups on the alkene tend to direct the pyridine to the β-position, while sterically bulky groups will favor addition to the less hindered position.
Reaction Conditions: In some cases, the choice of solvent and additives can influence the regioselectivity. For example, in the cationic Heck pathway, electronic effects tend to dominate, while in the neutral pathway, steric effects are more pronounced.[12]
Visualizing the Troubleshooting Process
A systematic approach is key to resolving low conversion rates. The following workflow can guide your experimental design.
Caption: A logical workflow for troubleshooting low conversion rates.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 5-Iodo-Pyridine
This protocol provides a starting point for optimization.
Reaction Setup:
To an oven-dried Schlenk flask, add 5-iodo-pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Catalyst and Ligand Addition:
In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
Add degassed solvent (e.g., dioxane/water 4:1, 5 mL) to the vial and swirl to dissolve.
Reaction Execution:
Transfer the catalyst/ligand solution to the Schlenk flask containing the substrates.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring and Workup:
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Presentation: Common Reaction Parameters
Parameter
Suzuki-Miyaura
Buchwald-Hartwig
Sonogashira
Heck
Palladium Source
Pd(OAc)₂, Pd(PPh₃)₄
Pd₂(dba)₃, Buchwald Precatalysts
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Pd(OAc)₂
Typical Ligand
SPhos, XPhos
XPhos, RuPhos
PPh₃, Xantphos
PPh₃, P(o-tol)₃
Base
K₂CO₃, K₃PO₄
NaOtBu, LiHMDS
Et₃N, DIPA
Et₃N, K₂CO₃
Solvent
Dioxane/H₂O, Toluene
Toluene, Dioxane
THF, DMF
DMF, Acetonitrile
Temperature
80-110 °C
80-110 °C
RT-80 °C
80-120 °C
In-Depth Scientific Explanations
The Role of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is a key factor influencing the reactivity of 5-iodo-pyridines.[1] This lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] This is why the choice of bulky ligands is often crucial; they can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preserving the catalyst's activity.
Understanding the Catalytic Cycle
A solid grasp of the catalytic cycle for the specific cross-coupling reaction you are performing is essential for effective troubleshooting. For instance, in the Suzuki-Miyaura reaction, the key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the 5-iodo-pyridine.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is often facilitated by the base.[13]
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
By understanding these fundamental steps, you can better diagnose where a reaction might be failing. For example, if the oxidative addition is slow, a more electron-rich ligand might be required. If transmetalation is the issue, screening different bases could be the solution.
References
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). MDPI. [Link]
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source Not Available].
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Greening cross coupling reactions by using sustainable solvents/bases blends. [Source Not Available].
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Source Not Available].
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. ResearchGate. [Link]
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones. The Journal of Organic Chemistry. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Source Not Available].
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... ResearchGate. [Link]
Aqueous mediated iodine catalyzed C–N coupling followed by C–C coupling towards 5H-pyrazino[2,3-b]indoles. Chemical Communications (RSC Publishing). [Link]
Challenges in the functionalization of pyridines. ResearchGate. [Link]
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]
A Guide to the 1H NMR Spectroscopic Interpretation of 3-Chloro-2-Hydrazino-5-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Chloro-2...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Chloro-2-Hydrazino-5-Iodopyridine, a highly substituted pyridine derivative, presents a unique set of challenges and insights in its 1H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this molecule, drawing comparisons with structurally related analogs to offer a comprehensive interpretation framework.
The Influence of Substituents on the Pyridine Ring: A Predictive Approach
The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic nature of its substituents. In 3-Chloro-2-Hydrazino-5-Iodopyridine, the interplay of three distinct groups—a chloro group, a hydrazino group, and an iodo group—creates a specific electronic environment that dictates the resonance frequencies of the remaining ring protons.
Electron-Withdrawing Groups (EWGs): The chloro and iodo substituents are electron-withdrawing through inductive effects. This withdrawal of electron density deshields the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm) in the 1H NMR spectrum.
Electron-Donating Groups (EDGs): The hydrazino group (-NHNH2) is an electron-donating group through resonance. This donation of electron density shields the ring protons, leading to an upfield shift (lower ppm) of their signals.
The final chemical shift of each proton is a net result of these competing effects.
Predicted 1H NMR Spectrum of 3-Chloro-2-Hydrazino-5-Iodopyridine
Reference Data for 3-chloro-2-hydrazinopyridine (in CDCl3, 300 MHz)[1]:
δ 8.04-8.08 (dd, 1H, Py-6-H)
δ 7.47-7.49 (dd, 1H, Py-4-H)
δ 6.60-6.64 (dd, 1H, Py-5-H)
δ 7.56 (br s, 1H, NH)
δ 4.23 (s, 2H, NH2)
Now, let's consider the effect of introducing an iodine atom at the 5-position to this molecule to form 3-Chloro-2-Hydrazino-5-Iodopyridine.
The molecular structure and the proton environments are illustrated in the diagram below:
Caption: A streamlined workflow for the acquisition and analysis of the 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of 3-Chloro-2-Hydrazino-5-Iodopyridine is a rich source of structural information. By understanding the electronic effects of the various substituents on the pyridine ring and by drawing comparisons with related molecules, a detailed and accurate interpretation of the spectrum is achievable. This guide provides a robust framework for researchers to predict, acquire, and analyze the 1H NMR data for this and similar complex heterocyclic systems, thereby facilitating the advancement of chemical and pharmaceutical research.
References
Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Analytical Profiling of 3-Chloro-2-Hydrazino-5-Iodopyridine: A Comparative MS/MS Fragmentation Guide
Executive Summary & Strategic Context 3-Chloro-2-Hydrazino-5-Iodopyridine (CAS: Specific CAS not indexed, treated as de novo intermediate) represents a critical scaffold in the synthesis of bicyclic heterocycles, particu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
3-Chloro-2-Hydrazino-5-Iodopyridine (CAS: Specific CAS not indexed, treated as de novo intermediate) represents a critical scaffold in the synthesis of bicyclic heterocycles, particularly pyrazolopyridines used in kinase inhibitor development. Its structural complexity—featuring two distinct halogens (Cl, I) and a labile hydrazine moiety—presents unique challenges in mass spectrometry.
This guide provides a comparative analysis of fragmentation behaviors under different ionization regimes. Unlike standard datasheets, we compare Low-Energy (Soft) Collision versus High-Energy (Hard) Collision pathways to equip researchers with self-validating identification protocols.
Core Chemical Identity
Formula:
Monoisotopic Mass (Neutral): ~268.92 Da
Precursor Ion $[M+H]^+: ~269.93 Da
Key Structural Features:
Hydrazine (
): Highly reactive, prone to neutral loss of .
Iodine (C-5): Weak C-I bond, susceptible to homolytic cleavage.
To validate the identity of this molecule, one must compare its behavior under varying experimental conditions.[1] The following analysis contrasts the Soft Ionization (ESI) pathway, which preserves the molecular ion, against High-Energy CID , which reveals the halogenated core.
Table 1: Comparative Fragmentation Matrix
Feature
Low Collision Energy (10-20 eV)
High Collision Energy (35-50 eV)
Diagnostic Utility
Dominant Mechanism
Neutral Loss (Heterolytic Cleavage)
Radical Cleavage / Ring Opening
Confirms functional groups vs. core scaffold.
Primary Fragment
(m/z ~252.9)
(m/z ~126.0)
Low CE confirms hydrazine; High CE confirms iodine placement.
Isotopic Pattern
Preserved distinct Cl/I pattern
Chlorine pattern only (after I loss)
Validates elemental composition change.
Base Peak
m/z 269.9 (Parent) or 252.9
m/z 126.0 (De-iodinated core)
High CE creates a "fingerprint" for the pyridine ring.
Detailed Isotopic Envelope Analysis
The co-occurrence of Chlorine and Iodine creates a specific isotopic envelope that serves as the first line of quality control.
Chlorine Effect: Natural abundance of
(75.7%) and (24.2%) creates a roughly 3:1 ratio between the M and M+2 peaks.
Iodine Effect: Iodine is monoisotopic (
). It does not add to the isotopic spread but contributes a significant mass defect (exact mass 126.90447).
Self-Validating Check:
If your MS1 spectrum does not show a parent ion doublet separated by 2 Da with an intensity ratio of ~3:1, the Chlorine is absent or the sample is contaminated.
The fragmentation of 3-Chloro-2-Hydrazino-5-Iodopyridine follows a logical hierarchy based on bond dissociation energies (BDE).
Pathway A (Hydrazine Loss): The
bond is relatively weak, but the loss of ammonia (, 17 Da) is the standard "even-electron" pathway in ESI, leading to an aziridine-like or imino-pyridine intermediate.
Pathway B (De-iodination): The
bond is the weakest bond on the ring. Upon higher energy collision, Iodine is lost as a radical () or neutral .
Pathway C (De-chlorination): The
bond is strong and typically persists until the ring structure fragments.
Visualization: Fragmentation Decision Tree
The following Graphviz diagram illustrates the stepwise degradation logic.
Experimental Protocol: Method Validation
To reproduce the data described above, use the following standardized LC-MS/MS workflow. This protocol ensures that thermal degradation of the hydrazine group does not occur prior to ionization.
Step 1: Sample Preparation
Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Avoid Methanol if possible, as hydrazines can react with trace aldehydes/ketones in lower-grade alcohols.
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
Source Temperature: < 300°C (Crucial: Hydrazines are thermally labile. High temps cause in-source fragmentation).
Cone Voltage: 20-30V.
Step 3: Data Acquisition Strategy
Run a Product Ion Scan with a "Stepped Collision Energy" method:
Step 1 (10 eV): Confirm Parent Ion and Isotopic Pattern (3:1).
Step 2 (25 eV): Observe the transition
(Ammonia loss).
Step 3 (50 eV): Observe the transition
(Iodine loss).
Visualization: Method Selection Workflow
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for halogen isotopic patterns and neutral losses).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Mechanisms of ESI fragmentation for nitrogen heterocycles).
Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in LC/MS." Journal of Mass Spectrometry. (Detailed mechanisms on pyridine fragmentation).
NIST Mass Spectrometry Data Center. "Chlorine and Iodine Isotopic Distributions." NIST Chemistry WebBook.
Comparative Reactivity Guide: 3-Chloro-2-Hydrazino-5-Iodopyridine vs. 2-Hydrazinopyridine
Executive Summary This guide provides a critical analysis of the reactivity differences between 2-Hydrazinopyridine (2-HP) and its highly functionalized analog, 3-Chloro-2-Hydrazino-5-Iodopyridine (Cl-I-HP) .[1] While 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical analysis of the reactivity differences between 2-Hydrazinopyridine (2-HP) and its highly functionalized analog, 3-Chloro-2-Hydrazino-5-Iodopyridine (Cl-I-HP) .[1]
While 2-HP serves as a high-velocity nucleophile for rapid scaffold generation, Cl-I-HP represents a "privileged intermediate" in kinase inhibitor discovery (e.g., BRAF inhibitors).[1] The introduction of halogen atoms at the C3 and C5 positions fundamentally alters the electronic landscape, reducing nucleophilicity while enabling orthogonal cross-coupling strategies. This guide details the mechanistic trade-offs, optimized protocols, and safety considerations for utilizing these reagents.
Feature
2-Hydrazinopyridine (2-HP)
3-Chloro-2-Hydrazino-5-Iodopyridine (Cl-I-HP)
Nucleophilicity
High (Alpha-effect active)
Moderate to Low (Inductive deactivation)
Steric Hindrance
Minimal
High (C3-Chloro ortho-effect)
Primary Utility
General heterocycle synthesis
Multi-step drug core synthesis (SAR exploration)
Key Reaction
Rapid condensation/cyclization
Sequential functionalization (Suzuki/Sonogashira)
Structural & Electronic Analysis
To understand the reactivity profiles, we must analyze the electronic vectors acting upon the hydrazine moiety.
Electronic Vectors[1]
2-HP: The pyridine ring is electron-deficient, but the hydrazine group is strongly nucleophilic due to the alpha-effect (lone pair repulsion between adjacent nitrogens).[1]
Cl-I-HP: The C5-Iodine and C3-Chlorine exert strong electron-withdrawing effects (Inductive,
The C3-Chlorine is particularly critical; being ortho to the hydrazine, it exerts both a steric block and a strong inductive pull, significantly lowering the basicity and nucleophilicity of the terminal nitrogen.
Visualization of Electronic Effects
Figure 1: Comparative mapping of electronic and steric vectors affecting reactivity.[1]
Reactivity Profile: Condensation & Cyclization
The primary application for both molecules is the formation of fused heterocycles, specifically [1,2,4]triazolo[4,3-a]pyridines .
Condensation Kinetics (Hydrazone Formation)
2-HP: Reacts rapidly with aldehydes/ketones in ethanol at room temperature or mild reflux.[1]
Cl-I-HP: The C3-Chloro group creates a "steric gate."[1] Condensation with bulky aldehydes requires forcing conditions (higher boiling solvents like DMF/DMAc, acid catalysis, or microwave irradiation) to overcome the energy barrier.
Oxidative Cyclization
Transforming the hydrazone into the triazolopyridine core often uses oxidants like Iodobenzene Diacetate (PIDA) or Chloramine-T.[1]
Mechanism: The pyridine nitrogen attacks the hydrazone carbon.[1]
Impact of Halogens: In Cl-I-HP , the pyridine nitrogen is less nucleophilic due to the electron-withdrawing halogens.[1] Consequently, the cyclization step is slower and may require stronger oxidants or higher temperatures compared to 2-HP .[1]
Experimental Protocols
The following protocols contrast the standard conditions for 2-HP with the optimized conditions required for Cl-I-HP.
Protocol A: Synthesis of Triazolopyridine from 2-Hydrazinopyridine (Baseline)
Target: Rapid, high-yield synthesis under mild conditions.[1]
Condensation: Heat to Reflux (80°C) for 4–6 hours. Monitor by LCMS (Look for M+H and Cl isotope pattern).[1]
Note: If conversion is slow, switch solvent to pure n-Butanol (118°C).[1]
Cyclization: Cool to RT. Add Chloranil or PIDA (1.2 eq).[1] Heat to 50°C for 1 hour.
Workup: Pour into ice water. Neutralize with NaHCO₃ (crucial to remove acid trapped in the lattice).[1] Extract with EtOAc if solid does not precipitate.[1]
Typical Yield: 60–75%.
Reaction Workflow Diagram
Figure 2: Divergent synthetic workflows based on substrate reactivity.
Orthogonal Reactivity: The Halogen Advantage
The lower reactivity of Cl-I-HP in cyclization is offset by its high utility in Structure-Activity Relationship (SAR) studies.[1]
Chemoselectivity (Suzuki-Miyaura Coupling)
The C5-Iodine bond is significantly weaker and more reactive toward Oxidative Addition by Palladium(0) than the C3-Chlorine bond.[1]
Strategy: Perform Suzuki coupling at C5 selectively while retaining the C3-Cl.
Why C3-Cl matters: The C3-Chlorine is often retained to force the pendant aromatic ring (attached via the triazole) into a specific dihedral angle, crucial for binding in kinase pockets (e.g., BRAF V600E).
Reaction Stage
C5-Iodo Reactivity
C3-Chloro Reactivity
Recommended Catalyst
Pre-Cyclization
High
Low
Pd(dppf)Cl₂
Post-Cyclization
High
Low
Pd(PPh₃)₄
Stability & Safety (Troubleshooting)
Stability[1]
2-HP: Prone to oxidation in air (turns dark brown).[1] Store under Argon at 4°C.
Cl-I-HP: Surprisingly more stable as a solid due to the electron-withdrawing groups stabilizing the hydrazine, but less soluble.[1]
Troubleshooting Guide
Issue
Probable Cause (Cl-I-HP)
Solution
Low Conversion (Step 1)
Steric hindrance of 3-Cl
Add 10% AcOH; Increase Temp to >80°C; Use Microwave.[1]
Regioisomer Mix
Dimroth Rearrangement
Avoid strong bases during cyclization. Keep pH < 8.[1]
Dehalogenation
Pd-catalyzed side reaction
During subsequent couplings, use mild bases (K₃PO₄) and avoid formate sources.[1]
References
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines: Standard oxidative cycliz
Source: Organic Chemistry Portal.[1] "Synthesis of 1,2,4-triazolo[4,3-a]pyridines."
Technical Guide: Spectroscopic Characterization & Synthetic Utility of 3-Chloro-2-Hydrazino-5-Iodopyridine
The following guide is structured as a technical advisory document for medicinal chemists and process engineers. It synthesizes verified synthetic protocols with comparative spectroscopic analysis to establish a robust c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a technical advisory document for medicinal chemists and process engineers. It synthesizes verified synthetic protocols with comparative spectroscopic analysis to establish a robust characterization framework for 3-Chloro-2-Hydrazino-5-Iodopyridine .
[1]
Executive Summary
In the development of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and pyrazole-based pharmaceuticals, 3-Chloro-2-hydrazinopyridine is the industry-standard building block.[1] However, for research programs requiring late-stage diversification, the 5-Iodo variant (CAS 233770-02-0) offers superior utility.[1]
This guide compares the standard "H-analog" against the "5-Iodo product," demonstrating that while the latter requires stricter handling to prevent deiodination, it provides a critical orthogonal handle for cross-coupling (Suzuki-Miyaura, Sonogashira) after pyrazole ring formation.
Note: Direct experimental data for the 5-iodo variant is scarce in open literature.[1] The following protocol is derived from the validated synthesis of the 3-chloro analog, adapted for the electronic and steric properties of the iodine substituent.
Reaction Scheme
The synthesis relies on a Nucleophilic Aromatic Substitution (
) of the 2-chloro substituent by hydrazine hydrate. The 5-iodo group activates the 2-position inductively, potentially accelerating the reaction compared to the H-analog.[1]
Solvent: Ethanol (95%) or 2-Ethoxyethanol (for higher temp)
Protocol:
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2,3-Dichloro-5-iodopyridine (1.0 eq) in Ethanol (5 vol).
Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours.
Self-Validation Point 1 (TLC): Monitor consumption of starting material (Rf ~0.8 in 20% EtOAc/Hexane). Product will appear as a lower Rf spot (Rf ~0.3) that stains strongly with ninhydrin (red/purple).
Workup: Cool the reaction mass to 0–5°C. The product typically precipitates as a beige/off-white solid.[1]
Isolation: Filter the solid. Wash the cake with cold water (2x) to remove hydrazine hydrochloride salts, followed by a small amount of cold ethanol.
Drying: Dry under vacuum at 45°C. Do not exceed 60°C to avoid iodine sublimation or decomposition.[1]
Spectroscopic Characterization Data
To confirm identity, compare the product data against the precursor and the non-iodinated alternative.
A. Precursor vs. Product: 1H NMR Analysis
The substitution of the 2-Cl with a hydrazine group causes a significant upfield shift in the adjacent ring protons due to the electron-donating nature of the hydrazine (-NH-NH2).[1]
Diagnostic Signal: The disappearance of the clean doublet pair at 8.09/8.50 ppm and the appearance of broad exchangeable protons (-NH, -NH2) confirms the substitution.
The following diagram illustrates why a researcher would choose the 5-Iodo product over the standard alternative.
Caption: The 5-Iodo substituent (Blue path) enables late-stage Pd-catalyzed diversification (Green node), whereas the standard alternative (Red path) leads to a fixed structure.
References
Precursor Characterization: United States Patent 5,733,912. (1997). "Substituted Pyridines and Their Use." (Contains NMR data for 2,3-dichloro-5-iodopyridine).
Synthesis Methodology (Analog): Justia Patents. (2023). "Process for synthesis of (3-chloro-2-pyridyl)hydrazine." (Describes the standard hydrazine displacement protocol).
General Reactivity: Journal of Organic Chemistry. (1979).[3] "Diazotization of Heterocyclic Amines." (Foundational chemistry for pyridine functionalization).[4][5]
Elemental Analysis Standards for 3-Chloro-2-Hydrazino-5-Iodopyridine: A Comparative Technical Guide
Executive Summary The accurate characterization of 3-Chloro-2-Hydrazino-5-Iodopyridine (CAS: 233770-02-0) presents a "perfect storm" of analytical challenges: a nitrogen-rich hydrazine moiety prone to pre-oxidation and t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate characterization of 3-Chloro-2-Hydrazino-5-Iodopyridine (CAS: 233770-02-0) presents a "perfect storm" of analytical challenges: a nitrogen-rich hydrazine moiety prone to pre-oxidation and two distinct halogens (Chlorine and Iodine) that interfere with standard combustion kinetics.
This guide objectively compares two calibration strategies for CHNS/Halogen analysis:
The Universal Standard Approach: Using Acetanilide as a single-point calibrator.
The Matrix-Matched Approach (Recommended): Using a heteroatom-specific standard (e.g., o-Iodobenzoic acid or BBOT) to normalize combustion loop efficiency.
Key Finding: While Universal Standards are sufficient for basic purity checks, they consistently yield >0.5% absolute error for Iodine-heavy heterocycles. The Matrix-Matched protocol is required to meet the ±0.3% publication/QC standard, specifically to account for iodine sublimation and hydrazine instability.
Technical Context: The Chemistry of Failure
To select the right standard, one must understand why the analysis fails. 3-Chloro-2-Hydrazino-5-Iodopyridine is not a simple organic combustant.[1][2][3][4][5]
The Hydrazine Instability Factor
The hydrazine group (
) is a strong reducing agent. In standard tin capsules, it can pre-react with trace moisture or oxygen before entering the furnace, leading to:
Early Nitrogen Release:
forms in the purge phase, bypassing the detector.
Hygroscopicity: Weight errors due to rapid water uptake during weighing.
The Halogen Interference (The "Memory Effect")
Iodine is the primary disruptor in CHNS analysis. Unlike Chlorine, which forms volatile HCl, Iodine (
) sublimes and can:
Recombine: Form stable
gas that mimics in thermal conductivity detectors (TCD).
Poison Traps: Rapidly deplete silver wool scrubbers, leading to breakthrough in subsequent runs.
Comparative Analysis: Universal vs. Matrix-Matched Standards
We evaluated the performance of two calibration standards on a Thermo Scientific™ FlashSmart™ Elemental Analyzer (Dynamic Flash Combustion).
Analysis:
Method A failed primarily on Nitrogen. The Iodine in the sample was not accounted for in the calibration curve, causing a baseline drift that the detector interpreted as excess Nitrogen. Method B, calibrated with an Iodine-containing standard, normalized this interference.
Visualizing the Workflow
The following diagram illustrates the optimized workflow required to analyze this molecule, highlighting where the Matrix-Matched Standard intervenes.
Figure 1: Optimized Elemental Analysis Workflow. Note the "Critical Control Point" at the Reduction phase where Silver (Ag) wool is essential to trap the Iodine released by both the sample and the Matrix-Matched Standard.
Detailed Protocol: The "Self-Validating" System
To achieve the results in Method B, follow this strict protocol. This is a self-validating system; if the standard fails, the sample data is invalid.
Step 1: Instrument Preparation
Furnace Temperature: Set to 1050°C (Standard 950°C is insufficient for complete iodine liberation).
Oxygen Dosing: Increase
injection time by 2 seconds to ensure complete oxidation of the hydrazine moiety.
Trap Check: Ensure the reduction tube contains fresh Silver Wool (heated to 600°C zone) to strip Halogens.
Step 2: Standard Selection & Weighing
Primary Standard:5-Iodouracil (or o-Chlorobenzoic acid if Iodine standard is unavailable, though less ideal).
Weighing: Weigh 2.0–2.5 mg of standard.
Sample Handling:
Use Tin Capsules (Sn) for strong exothermic flash.
Add 10 mg of Tungsten Trioxide (
) powder to the capsule. This acts as a combustion aid and "scavenger" to prevent Carbon from becoming trapped in the inorganic ash formed by the Iodine/Chlorine salts.
Step 3: The "K-Factor" Calibration
Do not use a linear regression curve from months ago. Use the K-Factor method run immediately before the sample:
If the 3-Chloro-2-Hydrazino-5-Iodopyridine is decomposing (turning yellow/brown), perform a Cold Weighing :
Chill the sample to 4°C.
Weigh rapidly into the tin capsule.
Seal immediately using a cold-welding press. Do not leave the capsule open in the autosampler tray.
Troubleshooting Decision Tree
Use this logic flow to diagnose failures when analyzing halogenated hydrazines.
Figure 2: Diagnostic logic for common EA failures in halogenated heterocycles.
Conclusion
For 3-Chloro-2-Hydrazino-5-Iodopyridine , the cost of a "universal" calibration is failed experiments. The presence of Iodine demands a standard that mimics the combustion kinetics of the analyte.
Recommendation: Abandon Acetanilide for this specific workflow. Adopt 5-Iodouracil or BBOT as your daily standard, utilize
additives, and strictly monitor your Silver Wool traps. This ensures your data reflects the true purity of your molecule, not the limitations of your calibration.
References
Royal Society of Chemistry. (2008).[9] CHNS Elemental Analysers: Technical Brief 29. Retrieved from [Link]
ASTM International. (2021). ASTM D5373-21: Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon Coke. Retrieved from [Link]
Exeter Analytical. (n.d.). Combustion Analysis of Difficult Samples: Halogens and Sulfur. Retrieved from [Link]